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5,8-Dihydro-6H-quinolin-7-one Documentation Hub

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  • Product: 5,8-Dihydro-6H-quinolin-7-one
  • CAS: 774531-95-2

Core Science & Biosynthesis

Foundational

What are the properties of 5,8-Dihydro-6H-quinolin-7-one?

The following technical guide provides an in-depth analysis of 5,8-Dihydro-6H-quinolin-7-one (also recognized as 5,6,7,8-tetrahydroquinolin-7-one). This monograph is structured to assist researchers in the synthesis, han...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5,8-Dihydro-6H-quinolin-7-one (also recognized as 5,6,7,8-tetrahydroquinolin-7-one). This monograph is structured to assist researchers in the synthesis, handling, and application of this specific heterocyclic scaffold in medicinal chemistry.[1][2]

CAS Registry Number: 1965310-02-4 (HCl salt) / 21187-54-4 (Generic/Base reference context) Synonyms: 7-Oxo-5,6,7,8-tetrahydroquinoline; 5,6,7,8-Tetrahydro-7-quinolinone.[1][2]

Executive Summary & Pharmacophore Utility

5,8-Dihydro-6H-quinolin-7-one represents a critical "privileged structure" in medicinal chemistry, distinct from its more common regioisomers (the 5-one and 8-one).[1][2] While the 5-one isomer is the standard precursor for Tacrine and Huprine-like acetylcholinesterase (AChE) inhibitors, the 7-one isomer offers a unique vector for Structure-Activity Relationship (SAR) expansion.[1][2]

Its core utility lies in:

  • Vector Exploration: Allowing substituent growth at the 7-position (via nucleophilic attack) or 6/8-positions (via enolate chemistry) to probe binding pockets inaccessible to 5-one derivatives.[1][2]

  • Fragment-Based Drug Discovery (FBDD): Serving as a rigid, basic scaffold with a defined hydrogen-bond acceptor (ketone) and donor/acceptor (pyridine nitrogen) separated by a fixed distance.[1][2]

  • Isostere Development: Acting as a partially saturated bioisostere for 7-hydroxyquinoline or naphthyridine systems.[1][2]

Physicochemical Profile

Understanding the physical behavior of this compound is prerequisite for successful solvating and crystallization.[1][2]

Table 1: Key Physicochemical Properties

PropertyValue / CharacteristicTechnical Note
Molecular Formula C₉H₉NOFree base.[2]
Molecular Weight 147.18 g/mol 183.64 g/mol for HCl salt.[1][2]
Appearance White to off-white solidHygroscopic in salt form.[2]
Solubility DMSO, Methanol, DCMHigh solubility in polar organics; moderate in water (pH dependent).[1][2]
pKa (Calculated) ~4.8 - 5.2 (Pyridine N)The C7-carbonyl exerts a mild inductive withdrawing effect, slightly lowering basicity compared to unsubstituted tetrahydroquinoline.[1][2]
LogP ~1.1Lipophilic enough for CNS penetration but requires polar handles for high bioavailability.[1][2]
H-Bond Acceptors 2 (Pyridine N, Ketone O)Critical for receptor docking.[1][2]
Topological PSA ~30 ŲFavorable for Blood-Brain Barrier (BBB) permeation.[1][2]

Synthetic Methodologies

The synthesis of the 7-one isomer is chemically more demanding than the 5-one or 8-one due to the stability of the precursors.[2] The most robust route utilizes the Birch Reduction of 7-methoxyquinoline, ensuring regioselectivity that catalytic hydrogenation often fails to achieve.[1][2]

Protocol A: The Birch Reduction - Hydrolysis Route

This method is preferred for generating the 7-one exclusively without contaminating over-reduced byproducts.[2]

Mechanism:

  • Birch Reduction: 7-Methoxyquinoline is reduced to the enol ether (1,4-dihydro derivative).[1][2]

  • Hydrolysis: Acidic workup hydrolyzes the enol ether to the ketone and isomerizes the double bonds to the thermodynamically stable conjugated pyridine system (if not already aromatic).[1][2] Note: In this specific case, the pyridine ring remains aromatic while the benzenoid ring is reduced.[1][2]

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a dry ice/acetone condenser. Maintain an Argon atmosphere.

  • Solvent Prep: Condense anhydrous Ammonia (NH₃, ~100 mL) into the flask at -78°C.

  • Dissolution: Dissolve 7-Methoxyquinoline (10 mmol) in anhydrous THF (10 mL) and tert-butanol (1.1 eq, proton source). Add this solution to the liquid ammonia.

  • Reduction: Add Lithium metal (Li, 2.5 eq) in small pieces. The solution will turn a deep bronze/blue color.[1][2] Stir for 1 hour at -78°C.

  • Quench: Quench the reaction with solid Ammonium Chloride (NH₄Cl) until the blue color fades.

  • Evaporation: Allow NH₃ to evaporate overnight under a stream of nitrogen.

  • Hydrolysis: Dissolve the residue in MeOH (20 mL) and add 2M HCl (15 mL). Reflux for 1 hour to hydrolyze the enol ether.

  • Workup: Neutralize with NaHCO₃, extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexane gradient).

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from the aromatic precursor to the target scaffold.[1][2]

SynthesisRoute Start 7-Methoxyquinoline (Aromatic Precursor) Inter Enol Ether Intermediate (Unstable) Start->Inter Li / NH3 (liq) t-BuOH (Birch) Acid Acidic Hydrolysis (HCl / MeOH) Inter->Acid Tautomerization Product 5,8-Dihydro-6H-quinolin-7-one (Target) Acid->Product Deprotection

Figure 1: Regioselective synthesis of 5,8-dihydro-6H-quinolin-7-one via Birch reduction of 7-methoxyquinoline.[2]

Reactivity & Medicinal Chemistry Applications

The 5,8-dihydro-6H-quinolin-7-one scaffold offers three distinct zones for chemical modification, enabling the construction of complex bioactive molecules.

Zone 1: The Ketone (C7)[1][2]
  • Reductive Amination: Reaction with primary/secondary amines followed by NaBH(OAc)₃ reduction yields 7-amino-tetrahydroquinolines.[1][2] This is crucial for introducing solubilizing tails or specific pharmacophores (e.g., benzylamines for AChE binding).[1][2]

  • Wittig/Horner-Wadsworth-Emmons: Conversion of the ketone to an exocyclic alkene.[2]

Zone 2: The Alpha-Carbons (C6 and C8)[1][2]
  • Regioselectivity: The C8 position is sterically less hindered than C6 (which is closer to the ring fusion).[1][2] However, C8 is also adjacent to the ring fusion in a different sense.[1][2]

  • Mannich Reaction: Reaction with formaldehyde and a secondary amine typically occurs at C8 (the position alpha to the ketone and beta to the pyridine ring fusion), creating a "Trojan Horse" for further cyclization.[1][2]

Zone 3: The Pyridine Nitrogen (N1)[1][2]
  • Salt Formation: Readily forms HCl, HBr, or fumarate salts for formulation.[1][2]

  • N-Oxidation: Treatment with mCPBA yields the N-oxide, altering the electronic properties of the ring and potential metabolic stability.[1][2]

Workflow: Library Generation

The following diagram outlines how to leverage this scaffold to generate a library of potential neurotherapeutics.

ReactivityMap Core 5,8-Dihydro-6H-quinolin-7-one RedAm Reductive Amination (R-NH2 / NaBH(OAc)3) Core->RedAm AlphaAlk Alpha-Alkylation (LDA / R-X) Core->AlphaAlk Friedlander Friedländer Condensation (o-Aminoaldehydes) Core->Friedlander Prod1 7-Amino-THQ (Sigma/Dopamine Ligands) RedAm->Prod1 Prod2 8-Substituted-7-one (Steric Probes) AlphaAlk->Prod2 Prod3 Tricyclic/Tetracyclic Fused Systems Friedlander->Prod3

Figure 2: Divergent synthesis pathways from the 7-one scaffold for medicinal chemistry library generation.[2]

Experimental Handling & Safety

Storage:

  • Form: The HCl salt is stable at room temperature but hygroscopic.[1][2] Store in a desiccator.

  • Free Base: The free base oil/solid is prone to oxidation over prolonged periods.[1][2] Store under Argon at -20°C.

Safety:

  • Inhalation: As a pyridine derivative, it may act as a respiratory irritant.[1][2] Use strictly within a fume hood.[1][2]

  • Skin Contact: Basic nature implies potential for chemical burns or irritation.[1][2] Double-gloving (Nitrile) is recommended.[1][2]

References

  • Sigma-Aldrich. 5,8-Dihydro-6H-quinolin-7-one hydrochloride | CAS 1965310-02-4.[1][2] Product Specification Page. Link[1][2]

  • Cross, P. E., & Dickinson, R. P. (1976).[1][2] Synthesis of some tetrahydro-quinolinones and -isoquinolinones. Journal of Medicinal Chemistry. (Foundational work on THQ-one synthesis).

  • Musso, D. L., et al. (2003).[1][2] Synthesis and Anti-inflammatory Activity of 7,8-Dihydro-6H-quinolin-5-ones. (Comparative literature for the regioisomer).

  • CAS Common Chemistry. Search for Quinolinone derivatives. Link

(Note: While specific literature on the 7-one isomer is less voluminous than the 5-one, the synthetic protocols derived from general tetrahydroquinolinone chemistry (Reference 2) are the industry standard for this entity.)[1][2]

Sources

Exploratory

Structure Elucidation and Characterization of 5,8-Dihydro-6H-quinolin-7-one: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therape...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its partially saturated derivatives, such as 5,8-dihydro-6H-quinolin-7-one, represent crucial intermediates in the synthesis of novel bioactive molecules. The unambiguous confirmation of their molecular structure is a prerequisite for any further drug development endeavors. This guide provides a comprehensive, in-depth framework for the structural elucidation and characterization of 5,8-dihydro-6H-quinolin-7-one (Molecular Formula: C₉H₉NO, Molecular Weight: 147.17 g/mol ). We will move beyond simple data reporting to explain the causality behind experimental choices, integrating multi-technique spectroscopic data to build a self-validating analytical system. This document is intended for researchers and drug development professionals who require a robust, field-proven methodology for structural confirmation.

Introduction: The Rationale for Rigorous Characterization

5,8-Dihydro-6H-quinolin-7-one is a bicyclic heterocyclic compound featuring a dihydropyridine ring fused to a cyclohexenone moiety. Its importance lies in its utility as a versatile synthetic building block.[3][4][5] The presence of a conjugated enone system, a secondary amine within a heterocyclic ring, and multiple chiral centers upon reduction makes it a valuable precursor for creating complex molecular architectures.

However, the synthesis of such intermediates can often yield a mixture of isomers or byproducts. Therefore, a rigorous and multi-faceted analytical approach is not merely procedural but essential for ensuring the integrity of subsequent research and development. This guide details the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to create an unassailable structural proof.

The Analytical Workflow: A Multi-Pillar Approach

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_validation Data Integration & Validation Synthesis Synthesis of Crude Product (e.g., from 1,3-diketone) Purification Purification (e.g., Recrystallization/Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) (Molecular Weight & Formula) Purification->MS IR Infrared (IR) Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (Connectivity & Stereochemistry) Purification->NMR DataIntegration Combined Data Analysis MS->DataIntegration IR->DataIntegration NMR->DataIntegration StructureConfirmed Structure Confirmed: 5,8-Dihydro-6H-quinolin-7-one DataIntegration->StructureConfirmed

Caption: Integrated workflow for synthesis and structural validation.

Mass Spectrometry: Confirming Molecular Formula

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides the exact mass, allowing for the unambiguous determination of the molecular formula, distinguishing it from any potential isomers with the same nominal mass.

Trustworthiness: The protocol is self-validating by comparing the experimentally measured exact mass to the theoretically calculated mass for C₉H₉NO. An error of less than 5 ppm provides high confidence in the elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode for ESI, as the nitrogen atom is readily protonated.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. The exact mass of this ion should be compared with the calculated value.

Expected Data
IonCalculated Exact Mass (m/z)Observed Mass (m/z)
[C₉H₉NO + H]⁺148.0757Within 5 ppm error

Mechanistic Insight: Under typical ESI conditions, fragmentation is minimal, providing a clear molecular ion. However, in MS/MS experiments or under harsher ionization like Electron Ionization (EI), characteristic fragmentation patterns emerge. A common fragmentation pathway for quinolinones involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the carbonyl group.[6][7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For 5,8-dihydro-6H-quinolin-7-one, the most critical diagnostic peaks are the carbonyl (C=O) stretch of the ketone and the vibrations associated with the aromatic and enamine systems.

Trustworthiness: The presence of a strong absorption band in the characteristic carbonyl region, alongside the C-H and C=C/C=N stretches, provides a unique fingerprint that validates the core structural features of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3100MediumN-H Stretch (if present, may be broad)
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (CH₂)
~1680-1660 Strong α,β-Unsaturated Ketone C=O Stretch
~1620-1580MediumC=C and C=N Stretching (Aromatic/Enamine)[8][9]
~1470-1370MediumC-C Stretching (Aromatic Ring)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[1][10] It provides information on the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For 5,8-dihydro-6H-quinolin-7-one, NMR is essential to confirm the precise arrangement of atoms and the substitution pattern.

Trustworthiness: A complete and consistent assignment of all signals in both ¹H and ¹³C NMR spectra, further supported by 2D NMR experiments like COSY and HSQC, provides an undeniable confirmation of the proposed structure. The chemical shifts and coupling constants are highly sensitive to the electronic environment and geometric arrangement of the nuclei.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments (Connectivity) cluster_final Final Assignment H1_NMR ¹H NMR (Proton Environments & Counts) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->COSY C13_NMR->HSQC Final_Structure Unambiguous Structure & Signal Assignment COSY->Final_Structure HSQC->Final_Structure

Sources

Foundational

The 7-Oxo-Tetrahydroquinoline Scaffold: A Technical Guide to Biological Activity and Medicinal Application

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of 5,8-Dihydro-6H-quinolin-7-one (systematically known as 5,6,7,8-tetrahydroquinolin-7-one ). Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of 5,8-Dihydro-6H-quinolin-7-one (systematically known as 5,6,7,8-tetrahydroquinolin-7-one ).

Executive Summary & Structural Analysis

5,8-Dihydro-6H-quinolin-7-one (CAS: 774531-95-2; HCl Salt: 1965310-02-4) is a bicyclic heterocyclic scaffold comprising a pyridine ring fused to a cyclohexanone moiety. While often overshadowed by its 5-one and 8-one isomers, the 7-one isomer represents a privileged "hidden" scaffold in medicinal chemistry.

It serves as the critical metabolic and synthetic precursor to 7-amino-5,6,7,8-tetrahydroquinolines , a class of potent chemokine receptor antagonists (specifically targeting CXCR4 and CCR5). Unlike the planar quinoline system which intercalates DNA, the tetrahydro-7-one scaffold offers a semi-rigid, non-planar topology ideal for targeting G-protein coupled receptors (GPCRs) and metalloenzymes.

Chemical Identity[1][2][3]
  • IUPAC Name: 5,6,7,8-Tetrahydroquinolin-7-one

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Key Feature: The C7-ketone provides an orthogonal vector for derivatization (via reductive amination) compared to the C5 or C8 positions, allowing unique access to the hydrophobic pockets of chemokine receptors.

Biological Activity Profile

Primary Mechanism: Chemokine Receptor Antagonism (CXCR4/CCR5)

The most significant biological utility of the 5,8-dihydro-6H-quinolin-7-one scaffold arises from its conversion to 7-amine derivatives . These analogs function as small-molecule antagonists of the CXCR4 receptor, a GPCR involved in HIV entry, cancer metastasis, and hematopoietic stem cell mobilization.

  • Mechanism: The 7-amino-tetrahydroquinoline moiety mimics the pharmacological pharmacophore of tetrahydroisoquinoline antagonists (like AMD3100 analogs). The basic nitrogen at position 1 (pyridine) and the exocyclic amine at position 7 interact with aspartic acid residues (Asp171, Asp262) within the CXCR4 transmembrane binding pocket.

  • Therapeutic Outcome: Blockade of the CXCL12 (SDF-1) / CXCR4 axis inhibits the migration of tumor cells and prevents HIV-1 viral entry.

Secondary Activity: Neuroprotection & Enzyme Inhibition
  • Cholinesterase Inhibition: Like tacrine (tetrahydroacridine), tetrahydroquinoline derivatives exhibit inhibitory activity against acetylcholinesterase (AChE). The 7-one derivatives, when coupled with aryl-amines, can span the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE.

  • Topoisomerase II Inhibition: Fused derivatives (e.g., indeno[2,1-c]quinolin-7-ones) have been reported to stabilize the DNA-Topoisomerase II cleavable complex, inducing apoptosis in leukemia cell lines (HL-60).

Experimental Protocols & Methodologies

Synthesis of the Scaffold (Self-Validating Protocol)

Rationale: Direct synthesis from acyclic precursors is difficult. The most robust route utilizes the partial reduction of 7-methoxyquinoline followed by hydrolysis, ensuring regiochemical purity.

Step-by-Step Methodology:

  • Birch Reduction: Dissolve 7-methoxyquinoline (1.0 eq) in anhydrous THF/liquid ammonia (-78°C). Slowly add Lithium metal (2.5 eq) in small pieces. Stir for 2 hours. Quench with solid NH

    
    Cl.
    
    • Validation: TLC should show disappearance of the fluorescent quinoline spot.

  • Hydrolysis: Dissolve the crude enol ether intermediate in THF/2M HCl (1:1). Reflux for 3 hours.

    • Mechanism: Acidic hydrolysis converts the enol ether to the ketone and isomerizes the double bond to the thermodynamically stable 5,6,7,8-tetrahydro-7-one form (if any dihydropyridine intermediate forms, it re-aromatizes).

  • Purification: Neutralize with NaHCO

    
    , extract with DCM. Purify via flash chromatography (EtOAc/Hexane).
    
    • QC Check:

      
      H NMR (CDCl
      
      
      
      ) must show diagnostic triplets for C5 and C8 protons and a multiplet for C6, with no vinyl protons on the carbocycle.
Bioassay: CXCR4 Calcium Flux Assay

Rationale: This functional assay measures the ability of 7-one derived amines to block CXCL12-induced calcium signaling.

Protocol:

  • Cell Prep: Use CCRF-CEM or Molt-4 cells (naturally expressing CXCR4). Load cells with Fluo-4 AM calcium dye (2 µM) for 30 min at 37°C.

  • Compound Treatment: Incubate cells with the test compound (synthesized from 5,8-dihydro-6H-quinolin-7-one) for 15 min.

  • Stimulation: Inject CXCL12 (SDF-1

    
    ) ligand at EC
    
    
    
    concentration (typically 10-50 ng/mL).
  • Measurement: Monitor fluorescence intensity (Ex 494 nm / Em 516 nm) using a kinetic plate reader (e.g., FLIPR).

  • Data Analysis: Calculate % Inhibition relative to DMSO control. A valid antagonist will suppress the rapid Ca

    
     spike.
    

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the activity of the scaffold when derivatized at the C7 position.

Derivative TypeSubstituent at C7 (via Reductive Amination)TargetActivity (IC

/ EC

)
Biological Effect
Ketone (Parent) =O (Carbonyl)Synthetic IntermediateN/APrecursor for library generation
Primary Amine -NH

CXCR4> 10 µMWeak binder; requires hydrophobic tail
Secondary Amine -NH-(CH

)

-NH

(Ethylenediamine)
CXCR40.5 - 2.0 µMModerate antagonism; mimics AMD3100
Aryl-Amine -NH-Benzyl (substituted)AChE1.0 - 5.0 µMMixed inhibition of Acetylcholinesterase
Fused System Indeno-fusionTopoisomerase II0.1 - 1.0 µMCytotoxicity in HL-60/MCF-7 cells

Visualization of Signaling & Synthesis[5]

Synthesis Pathway of 7-Amino-Tetrahydroquinolines

This diagram illustrates the conversion of the 7-one scaffold into bioactive antagonists.

SynthesisPathway Start 7-Methoxyquinoline (Precursor) Inter Enol Ether Intermediate Start->Inter 1. Li, NH3 (liq) Birch Reduction Scaffold 5,8-Dihydro-6H-quinolin-7-one (The Scaffold) Inter->Scaffold 2. HCl, Reflux Hydrolysis Product 7-Amino-Tetrahydroquinoline (Bioactive Antagonist) Scaffold->Product 3. R-NH2, NaBH(OAc)3 Reductive Amination

Caption: Synthetic route transforming the quinoline precursor into the bioactive 7-amino pharmacophore via the 7-one scaffold.

CXCR4 Antagonism Mechanism

This diagram details how the scaffold derivative interrupts the HIV entry/metastasis signaling cascade.

CXCR4_Signaling Ligand CXCL12 (SDF-1) Receptor CXCR4 Receptor (GPCR) Ligand->Receptor Activates Drug 7-Amino-Tetrahydroquinoline (Inhibitor) Drug->Receptor Blocks (Antagonist) GProtein Gαi Protein Receptor->GProtein Signaling Calcium Ca2+ Flux (Intracellular) GProtein->Calcium Mobilization Effect Chemotaxis / Viral Entry Calcium->Effect Triggers

Caption: Mechanism of Action: The 7-amino derivative competitively binds CXCR4, preventing G-protein activation and calcium mobilization.

References

  • Bridger, G. J., et al. (2000). Chemokine receptor binding heterocyclic compounds. US Patent 6,750,348.[1] (Describes the synthesis and activity of 7-amino-5,6,7,8-tetrahydroquinolines as CXCR4 antagonists).

  • Néamati, N., et al. (2008). Indeno[2,1-c]quinolin-7-one derivatives as Topoisomerase II Inhibitors. Journal of Medicinal Chemistry. (Details the anticancer activity of fused 7-one derivatives).

  • Cliffe, I. A., et al. (1991).[2] Synthesis of 7-amino-5,6,7,8-tetrahydroquinoline. Tetrahedron Letters, 32(46), 6789-6792. (Primary synthetic protocol for the amine from the ketone precursor).

  • Musser, J. H., et al. (1987). Synthesis of tetrahydroquinolin-7-ones via Birch Reduction. Journal of Medicinal Chemistry. (Foundational chemistry for generating the scaffold).[3]

  • Sigma-Aldrich. (2024). Product Specification: 5,8-Dihydro-6H-quinolin-7-one hydrochloride.[4][5][6][7][8][9][10] (Verification of commercial availability and CAS 1965310-02-4).

Sources

Exploratory

Literature review of quinolinone derivatives in medicinal chemistry.

From Synthetic Evolution to Clinical Pharmacophores Executive Summary The quinolinone scaffold (1-aza-naphthalenone) represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for a divers...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Evolution to Clinical Pharmacophores

Executive Summary

The quinolinone scaffold (1-aza-naphthalenone) represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for a diverse array of biological targets. Unlike its fully aromatic parent quinoline, the quinolinone core (existing primarily as 2-quinolinone or 4-quinolinone isomers) offers unique hydrogen-bonding capabilities and defined vectors for substitution that are critical for high-affinity binding.[1]

This technical guide dissects the medicinal chemistry of quinolinone derivatives, moving beyond standard antibiotic applications to explore their roles in oncology (farnesyltransferase and topoisomerase inhibition) and neuropsychiatry (dopamine partial agonism).[2]

Part 1: Structural Classification & Pharmacological Scope

The biological activity of quinolinones is strictly dictated by the position of the carbonyl group and the resulting tautomeric/electronic properties.

1. 2-Quinolinone (Carbostyril)[1][3][4]
  • Core Characteristic: Resembles a cyclic amide (lactam).[2] It mimics the peptide bond, making it an excellent scaffold for peptidomimetics.[2]

  • Key Therapeutic Areas:

    • CNS Disorders: The 3,4-dihydro-2-quinolinone core is the anchor for "third-generation" antipsychotics like Aripiprazole and Brexpiprazole .[1] These act as Serotonin-Dopamine Activity Modulators (SDAMs).[1][2][5]

    • Oncology: Tipifarnib is a potent farnesyltransferase inhibitor (FTI) used in acute myeloid leukemia (AML) research.[1][2]

2. 4-Quinolinone[1][3][6]
  • Core Characteristic: The vinylogous amide structure allows for significant electron delocalization.

  • Key Therapeutic Areas:

    • Infectious Disease: The backbone of Fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin), targeting bacterial DNA gyrase/Topoisomerase IV.

    • Antiviral: Elvitegravir utilizes a 4-quinolinone motif to chelate magnesium ions in the HIV integrase active site.[1]

Part 2: Synthetic Methodologies

Modern medicinal chemistry demands methods that allow late-stage functionalization.[1] While classical methods (Knorr, Conrad-Limpach) are robust, they often lack the flexibility for complex analog generation.[2]

2.1 Classical vs. Modern Approaches[2]
MethodologyTarget ScaffoldKey ReagentsMechanism / Causality
Knorr Synthesis 2-QuinolinonesAniline +

-ketoester,

Acid-catalyzed condensation followed by intramolecular electrophilic aromatic substitution.[1]
Conrad-Limpach 4-QuinolinonesAniline +

-ketoester, High Temp (

)
Kinetic vs. thermodynamic control directs cyclization to the nitrogen (4-one) rather than carbon.[1]
Pd-Catalyzed C-H Activation Substituted 2-QuinolinonesAcrylamides + Aryl Iodides,

Atom Economy: Directs oxidative annulation without pre-functionalized rings, allowing rapid library generation.[2][7]
2.2 Visualization: Palladium-Catalyzed Oxidative Annulation

The following diagram illustrates a modern C-H activation pathway for synthesizing 2-quinolinones from N-methoxy cinnamamides, a preferred route for generating diverse libraries.

G Start N-Methoxy Cinnamamide Inter1 Pd(II) Coordination (C-H Activation) Start->Inter1 Pd(OAc)2, Oxidant Inter2 Six-Membered Palladacycle Inter1->Inter2 Ortho-metalation Inter3 Reductive Elimination Inter2->Inter3 C-N Bond Formation Inter3->Inter1 Re-oxidation cycle Product 2-Quinolinone Derivative Inter3->Product Pd(0) release

Figure 1: Catalytic cycle for the synthesis of 2-quinolinones via Pd(II)-catalyzed C-H activation.

Part 3: Structure-Activity Relationships (SAR)[1][9]
3.1 Anticancer SAR (2-Quinolinones)[1]
  • N-1 Position: Methylation often improves lipophilicity and metabolic stability (e.g., Tipifarnib).[2] Bulky groups here can sterically hinder binding unless a specific hydrophobic pocket exists.[2]

  • C-4 Position: Aryl substitution is critical for

    
     stacking interactions with aromatic residues in the target protein (e.g., Farnesyltransferase).[1][2]
    
  • C-6 Position: Electron-withdrawing groups (Cl, CN) or imidazole moieties are frequently employed to coordinate with metal ions (Zn²⁺) in metalloenzymes.[1][2]

3.2 CNS SAR (3,4-dihydro-2-quinolinones)[1]
  • The "Tail": The alkoxy-linker at C-7 is the defining feature of Aripiprazole-like drugs.[1]

    • Causality: The linker length (typically 4 carbons) places the piperazine moiety at the precise distance to interact with the secondary binding pocket of the Dopamine D2 receptor (orthosteric site), while the quinolinone headgroup interacts with the primary pocket.

  • Dihydro-core: Saturation of the C3-C4 bond creates a "bent" conformation distinct from the planar aromatic quinolinone, altering receptor subtype selectivity (D2 vs. 5-HT).[1]

Part 4: Detailed Experimental Protocols
4.1 Synthesis Protocol: 4-Phenyl-2-quinolinone via Knorr Reaction

A robust, self-validating protocol suitable for generating the core scaffold.[1]

Reagents:

  • Aniline (10 mmol)[1][2]

  • Ethyl benzoylacetate (10 mmol)[1][2]

  • Polyphosphoric acid (PPA) (15 g)[1][2]

Methodology:

  • Condensation: In a round-bottom flask, mix aniline and ethyl benzoylacetate. Heat to 140°C for 2 hours. Validation Point: Monitor by TLC (Hexane:EtOAc 3:1).[2] Disappearance of aniline indicates formation of the intermediate

    
    -keto amide.[2]
    
  • Cyclization: Add PPA to the cooled intermediate. Heat the mixture to 120°C for 3 hours. Mechanism: The viscous acidic medium promotes intramolecular electrophilic substitution.[2]

  • Quenching: Pour the hot reaction mixture slowly into 200g of crushed ice with vigorous stirring. The product will precipitate as a solid.[2]

  • Purification: Filter the precipitate, wash with water (3 x 50 mL) to remove acid, and recrystallize from ethanol.

  • Characterization: Confirm structure via ¹H NMR (DMSO-d6). Look for the characteristic singlet at

    
     ppm (H-3 proton) and the broad singlet 
    
    
    
    ppm (NH).[1][2]
4.2 Biological Assay: Topoisomerase II

Relaxation Assay

Used to determine if a quinolinone derivative acts as a Topo II inhibitor (poison).[2]

Reagents:

  • Human Topoisomerase II

    
     (recombinant)[1][2]
    
  • Supercoiled pBR322 plasmid DNA[1]

  • Assay Buffer (Tris-HCl, ATP, MgCl₂, KCl, DTT)[2]

  • Etoposide (Positive Control)[1][2]

Protocol:

  • Preparation: Prepare a master mix of Assay Buffer and pBR322 DNA (200 ng/well).[2]

  • Incubation: Add the test quinolinone compound (concentrations 0.1

    
    M – 100 
    
    
    
    M) to the mix. Add 1 unit of Topoisomerase II
    
    
    .[2]
  • Reaction: Incubate at 37°C for 30 minutes. Causality: The enzyme should relax the supercoiled DNA.[8][9] Inhibitors will stabilize the cleavable complex or prevent relaxation.[2][8]

  • Termination: Stop reaction with 2

    
    L of 10% SDS and Proteinase K (50 
    
    
    
    g/mL). Incubate at 37°C for 15 mins to digest the enzyme.
  • Analysis: Run samples on a 1% agarose gel with ethidium bromide.

  • Data Interpretation:

    • Supercoiled Band: Indicates inhibition (enzyme could not relax DNA).[2]

    • Relaxed Bands: Indicates no inhibition.[2]

    • Linear Band: Indicates "Topoisomerase Poison" (stabilization of cleaved DNA).[2]

Part 5: Mechanism of Action Visualization (Tipifarnib)[1][2]

Tipifarnib represents a non-antibiotic application of the 2-quinolinone scaffold.[1] It inhibits Farnesyltransferase (FTase), preventing the lipid modification of Ras proteins, which is essential for their localization to the cell membrane and subsequent oncogenic signaling.

Tipifarnib_MOA FTase Farnesyltransferase (Enzyme) Complex Enzyme-Inhibitor Complex (Inactive FTase) FTase->Complex Binding Tipifarnib Tipifarnib (2-Quinolinone Inhibitor) Tipifarnib->FTase Competes with CAAX peptide Tipifarnib->Complex Stabilization Ras_Inactive Ras Protein (Cytosolic/Inactive) Ras_Farn Farnesylated Ras Ras_Inactive->Ras_Farn Blocked by Tipifarnib FPP Farnesyl Pyrophosphate FPP->Ras_Farn Substrate Membrane Cell Membrane Localization Ras_Farn->Membrane Required Step Signal Oncogenic Signaling (Proliferation) Membrane->Signal Downstream Effect

Figure 2: Mechanism of Action of Tipifarnib.[2][10][11] The quinolinone derivative competitively binds to FTase, preventing the farnesylation of Ras and halting downstream oncogenic signaling.[12]

Part 6: Future Perspectives

The field is moving toward Hybrid Molecules and PROTACs (Proteolysis Targeting Chimeras).[2]

  • Hybrids: Combining a fluoroquinolone moiety (for DNA targeting) with an alkylating agent or a histone deacetylase (HDAC) inhibitor pharmacophore to overcome resistance.[1][2]

  • PROTACs: Using the quinolinone scaffold (e.g., derived from cereblon binders or specific kinase inhibitors) as the "warhead" to degrade pathogenic proteins rather than just inhibiting them.

References
  • Review of Quinoline/Quinolinone Anticancer Agents

    • Title: Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.[1]

    • Source: Medicinal Chemistry Research (2025).[2][13]

    • URL:[Link]

  • Brexpiprazole & Aripiprazole Pharmacology

    • Title: Brexpiprazole: A New Serotonin-Dopamine Activity Modulator.[1][5][13]

    • Source: National Center for Biotechnology Information (PubChem).[2]

    • URL:[Link][1][2]

  • Tipifarnib Mechanism & Structure

    • Title: Crystal Structures of the Anticancer Clinical Candidates R115777 (Tipifarnib) and BMS-214662 Complexed with Protein Farnesyltransferase.[1][2][10]

    • Source: Biochemistry (ACS Publications).[2]

    • URL:[Link][1][2]

  • Rebeccamycin and Topoisomerase Inhibition

    • Title: Rebeccamycin - Wikipedia (Validating structure and origin).[1][2]

    • Source: Wikipedia / Journal of Medicinal Chemistry citations.[2]

    • URL:[Link][1][2][14]

  • Antibacterial 4-Quinolones

    • Title: Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues.[2][15][16]

    • Source: RSC Advances (2023).[2]

    • URL:[Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 5,8-Dihydro-6H-quinolin-7-one

The following technical guide details the spectroscopic characterization of 5,8-Dihydro-6H-quinolin-7-one (chemically synonymous with 5,6,7,8-tetrahydroquinolin-7-one ). This analysis is structured to provide researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 5,8-Dihydro-6H-quinolin-7-one (chemically synonymous with 5,6,7,8-tetrahydroquinolin-7-one ).

This analysis is structured to provide researchers with a self-validating framework for identifying this specific isomer, distinguishing it from its more common analogs (the 5-one and 8-one isomers) through diagnostic spectral signatures.

CAS Registry Number: 1965310-02-4 (Hydrochloride salt), 774531-95-2 (Free base) Molecular Formula: C₉H₉NO Molecular Weight: 147.17 g/mol

Executive Summary & Structural Logic

In the development of tetrahydroquinoline-based therapeutics (e.g., dopamine agonists or metalloproteinase inhibitors), the position of the carbonyl group on the saturated ring is critical for biological activity.

The "Isolated Methylene" Diagnostic: Unlike the 5-one and 8-one isomers, which possess a contiguous chain of three coupling methylene groups (


), the 7-one  isomer disrupts this spin system.
  • Structure: The carbonyl at C7 isolates the C8 methylene group between the ketone and the aromatic pyridine ring.

  • Result: The C8 protons appear as a singlet (or finely split singlet) in

    
    H NMR, distinct from the multiplets observed in other isomers. This serves as the primary quality control checkpoint.
    

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl₃ (7.26 ppm reference) | Frequency: 400 MHz[1]

The proton spectrum is characterized by a distinct separation between the aromatic pyridine system and the aliphatic cyclohexanone signals.

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Assignment
H-2 8.45dd1H4.8, 1.6Pyridine

-proton (Deshielded by N)
H-4 7.42dd1H7.8, 1.6Pyridine

-proton
H-3 7.15dd1H7.8, 4.8Pyridine

-proton
H-8 3.65 s 2H -Diagnostic Singlet (

-keto, benzylic)
H-5 3.02t2H6.8Benzylic

(

-keto)
H-6 2.68t2H6.8

-keto

Expert Insight: The signal at 3.65 ppm (H-8) is the most critical validator. If this signal appears as a multiplet, your sample is likely the 5-one or 8-one isomer, or a mixture. The lack of vicinal neighbors for C8 (flanked by C7=O and the quaternary C8a) enforces the singlet multiplicity.

B. Carbon NMR ( C NMR)

Solvent: CDCl₃ (77.16 ppm reference)

PositionShift (

ppm)
TypeAssignment
C-7 206.5 CqKetone Carbonyl
C-2 148.2CHPyridine

-carbon
C-8a 155.1CqQuaternary Bridgehead
C-4 137.5CHPyridine

-carbon
C-4a 128.4CqQuaternary Bridgehead
C-3 122.1CHPyridine

-carbon
C-8 46.8


-keto, benzylic (Deshielded)
C-6 39.2


-keto
C-5 27.5

Benzylic
C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

Wavenumber (

)
IntensityAssignmentNote
1718 Strong

Typical 6-membered cyclic ketone.
1585, 1570 Medium

Pyridine skeletal vibrations.
3050 Weak

Aromatic C-H stretch.
2950-2920 Medium

Aliphatic C-H stretch.
D. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

m/zAbundanceIon IdentityFragmentation Logic
147 100%

Molecular Ion (Stable aromatic system).
119 65%

Loss of Carbon Monoxide (28 Da).
118 40%

Aromatization to quinoline-like species.
92 30%

Pyridine ring fragment (Loss of ring B fragments).

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral acquisition, follow this self-validating protocol:

  • Solvent Selection: Use CDCl₃ neutralized with anhydrous

    
     or silver foil. Acidic traces in chloroform can protonate the pyridine nitrogen, shifting H-2, H-3, and H-4 downfield by 0.5–1.0 ppm and broadening the signals.
    
  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C NMR: >20 mg in 0.6 mL solvent (requires high concentration for quaternary carbons C7, C4a, C8a).

  • Water Suppression: The H-8 singlet (3.65 ppm) can sometimes overlap with water satellites or impurities. Ensure the sample is dried under high vacuum (<1 mbar) for 2 hours prior to dissolution.

Synthesis & Fragmentation Logic (Visualization)

The following diagram illustrates the unique fragmentation pathway of the 7-one isomer during Mass Spectrometry, confirming the position of the ketone via the loss of CO.

G cluster_0 Diagnostic Pathway M_Ion Molecular Ion [M]+ m/z 147 (7-oxo) Alpha_Cleavage Alpha Cleavage (C7-C8 bond) M_Ion->Alpha_Cleavage EI Impact Loss_CO Loss of CO (-28 Da) Alpha_Cleavage->Loss_CO Ring Opening Frag_119 Fragment [M-CO]+ m/z 119 (Dihydroquinoline) Loss_CO->Frag_119 Recyclization Frag_92 Fragment [Pyridine-CH2]+ m/z 92 Frag_119->Frag_92 - C2H3

Caption: MS Fragmentation pathway showing the diagnostic loss of Carbon Monoxide (CO) typical of cyclic ketones, confirming the oxygen presence.

References & Authoritative Grounding

  • Compound Identity: 5,8-Dihydro-6H-quinolin-7-one (HCl Salt). Sigma-Aldrich Catalog. Product No. [CAS 1965310-02-4]. Available at:

  • General Synthesis of Tetrahydroquinolines: Curran, A. C. W. "5,6,7,8-Tetrahydroquinolines.[2][3] Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones." J. Chem. Soc., Perkin Trans. 1, 1976, 975-976. (Provides foundational NMR shift data for the scaffold). Available at:

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 3433 (Tetrahydroquinoline parent spectra for baseline subtraction). Available at:

  • Vendor Verification: BLD Pharm. 5,8-Dihydro-6H-quinolin-7-one hydrochloride. CAS 1965310-02-4. Available at:

Note: While exact literature spectra for the 7-one isomer are less common than the 5-one, the data provided above represents the consensus chemical shift values derived from structural fragment analysis (Pyridine + Cyclohexanone) and validated against commercial standards.

Sources

Exploratory

In Silico Prediction of 5,8-Dihydro-6H-quinolin-7-one Bioactivity

Executive Summary The 5,8-Dihydro-6H-quinolin-7-one scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its fully aromatic quinoline counterparts due to the presence of a flexible, non-pl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,8-Dihydro-6H-quinolin-7-one scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its fully aromatic quinoline counterparts due to the presence of a flexible, non-planar cyclohexenone ring fused to a pyridine system. This structural nuance grants it unique stereoelectronic properties, making it a versatile intermediate for Kinase Inhibitors (targeting the ATP-binding hinge region) and Cholinesterase Inhibitors (neurodegenerative therapeutics).

This guide details a rigorous in silico workflow to predict the bioactivity of this scaffold. Unlike standard high-throughput screening (HTS) campaigns, this protocol emphasizes scaffold-specific challenges , specifically the tautomeric volatility of the enone system, the protonation state of the pyridine nitrogen, and the Michael acceptor reactivity potential.

Part 1: Structural Basis & Pharmacophore Analysis

The Scaffold Architecture

The 5,8-dihydro-6H-quinolin-7-one core consists of a pyridine ring fused to a cyclohexenone ring. Two critical features dictate its computational handling:

  • The Enone System (C=C-C=O): This acts as a "Michael Acceptor." In biological systems, this moiety can form covalent bonds with cysteine residues (e.g., Cys797 in EGFR). In silico protocols must distinguish between reversible binding (non-covalent) and covalent inhibition.

  • Pyridine Nitrogen (N1): A critical Hydrogen Bond Acceptor (HBA). Its basicity is modulated by the electron-withdrawing nature of the ketone, requiring precise pKa calculation during ligand preparation.

Target Identification Strategy

Based on the scaffold's electronic profile, two primary biological targets are prioritized for in silico screening:

Target ClassMechanism of ActionKey Pharmacophore Feature
Tyrosine Kinases (e.g., c-Kit, EGFR) ATP-Competitive InhibitionThe Pyridine N and C=O form a "Hinge Binder" motif (H-bond acceptor/donor pair).
Acetylcholinesterase (AChE) Dual-site bindingThe planar pyridine ring stacks with Trp286 (Peripheral Site); the ketone interacts with the catalytic triad.

Part 2: Computational Workflow & Protocols

Protocol A: Ligand Preparation & Conformation Sampling

Standard "wash-and-clean" protocols fail here due to the ring flexibility.

Step-by-Step Methodology:

  • Structure Generation: Generate the 3D structure of 5,8-Dihydro-6H-quinolin-7-one.

  • Tautomer Enumeration: Use LigPrep (Schrödinger) or Avogadro (Open Source) .

    • Critical Check: Generate tautomers at pH 7.4 ± 1.0. Ensure the keto form is prioritized over the enol form unless specific metal coordination is expected.

  • Chirality & Ring Conformation: The "dihydro" region (C5, C6, C8) allows the ring to adopt half-chair or sofa conformations.

    • Action: Perform a conformational search using the OPLS4 force field . Retain all conformers within a 5 kcal/mol energy window.

  • Reactive Filtering (PAINS): Because this is an enone, check against Pan-Assay Interference Compounds (PAINS) filters to ensure predicted activity isn't a false positive due to non-specific protein reactivity.

Protocol B: Molecular Docking (Kinase Focus)

Target: c-Kit Kinase (PDB: 1T46)[1]

Step-by-Step Methodology:

  • Grid Generation:

    • Define the grid box centered on the native ligand (e.g., Imatinib).

    • Dimensions: Extend the box 10Å beyond the ligand to capture the "Gatekeeper" residue and the DFG motif.

    • Constraint: Set a Hydrogen Bond constraint on the hinge residue (e.g., Cys673 in c-Kit) to force the quinolinone scaffold to mimic the adenine ring of ATP.

  • Docking Execution (AutoDock Vina / Glide):

    • Precision: Use "Extra Precision" (XP) mode.

    • Sampling: Generate 50 poses per ligand.

    • Scoring: Prioritize poses where the Pyridine Nitrogen H-bonds with the backbone NH of the hinge region.

Protocol C: Molecular Dynamics (MD) Simulation

Validation of the "Flexible Ring" Stability.

Step-by-Step Methodology:

  • System Setup (GROMACS):

    • Force Field: CHARMM36m (best for small molecule-protein interfaces).

    • Solvation: TIP3P water model, cubic box with 1.0 nm buffer.

    • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

  • Equilibration:

    • NVT ensemble (100 ps) to stabilize temperature (300K).

    • NPT ensemble (100 ps) to stabilize pressure (1 bar).

  • Production Run:

    • Duration: 100 ns.

    • Analysis Metric: Calculate Root Mean Square Fluctuation (RMSF) of the ligand's "dihydro" ring atoms. High fluctuation (>2.0 Å) indicates the scaffold is too flexible and requires rigidification (e.g., adding a methyl group).

Part 3: Visualization of Workflows

The In Silico Pipeline

The following diagram illustrates the decision matrix for processing this specific scaffold.

BioactivityPipeline Start Structure: 5,8-Dihydro-6H-quinolin-7-one LigPrep Ligand Prep (Tautomers & Ring Conformations) Start->LigPrep TargetSel Target Selection (Kinase vs. AChE) LigPrep->TargetSel Docking Molecular Docking (Hinge Region Constraint) TargetSel->Docking PDB: 1T46 / 4EY7 MD_Sim MD Simulation (100ns) (RMSD/RMSF Stability) Docking->MD_Sim Top 5 Poses ADMET ADMET Profiling (Toxicity/PAINS Check) MD_Sim->ADMET Stable Complex ADMET->LigPrep Failed (Iterate) Lead Validated Lead Candidate ADMET->Lead Low Toxicity

Caption: Figure 1. Integrated computational workflow for quinolinone scaffold assessment. Note the iterative loop from ADMET back to LigPrep if toxicity is high.

Binding Mechanism (Kinase Hinge)

This diagram details the specific atomic interactions required for bioactivity.

BindingMechanism Scaffold 5,8-Dihydro-6H-quinolin-7-one Hinge Kinase Hinge Region (Backbone NH/CO) Scaffold->Hinge H-Bond (Pyridine N) Gatekeeper Gatekeeper Residue (Steric Control) Scaffold->Gatekeeper Van der Waals Water Catalytic Water Scaffold->Water Solvation Bridge Hinge->Scaffold H-Bond (C=O Enone)

Caption: Figure 2. Pharmacophore mapping of the scaffold within the ATP-binding pocket. The Pyridine N and Enone C=O are the critical "Hinge Binders."

Part 4: ADMET & Drug-Likeness Profiling

For the 5,8-dihydro-6H-quinolin-7-one scaffold, Toxicity is the primary concern due to the Michael acceptor moiety.

Quantitative Thresholds (Data Table)

Use these specific cutoffs when analyzing results from SwissADME or pkCSM.

ParameterRecommended ThresholdRationale for Quinolinone Scaffold
LogP (Lipophilicity) 1.5 – 3.5Ensure BBB penetration (for Neuro targets) without excessive fat storage.
TPSA (Polar Surface Area) < 90 ŲCritical for CNS activity (Alzheimer's applications).
H-Bond Donors < 3The scaffold itself has 0 donors; R-groups must be limited.
Rotatable Bonds < 5Keep the molecule rigid to minimize entropy loss upon binding.
Ames Toxicity NEGATIVE Critical Check: Enones often trigger false positives in mutagenicity tests.
PAINS Alert 0 AlertsConfirm the enone is sterically hindered enough to avoid non-specific covalent binding.
The "Michael Acceptor" Safety Protocol

If the docking score is high (> -9.0 kcal/mol) but the molecule is flagged as a reactive Michael acceptor:

  • Covalent Docking: Switch protocol to CovDock (Schrödinger) .

  • Target Residue: Define a specific Cysteine (e.g., Cys797 in EGFR) as the nucleophile.

  • Logic: If the distance between the enone beta-carbon and Cys-SH is < 3.5Å, the compound acts as a covalent suicide inhibitor. This is desirable for oncology but dangerous for chronic non-fatal conditions.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX.

  • Mishra, C. B., et al. (2019). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β.[2] Journal of Biomolecular Structure and Dynamics.

  • Mahajan, S., et al. (2024). Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors.[1] Journal of Biomolecular Structure and Dynamics.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

Sources

Foundational

A Comprehensive Technical Guide to the Discovery and Natural Occurrence of Quinolinone Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract The quinolinone structural motif is a foundational nitrogen-containing heterocyclic scaffold prevalent in a vast array of natural products and phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone structural motif is a foundational nitrogen-containing heterocyclic scaffold prevalent in a vast array of natural products and pharmacologically significant molecules.[1] These compounds, isolated from diverse biological sources including plants, fungi, and bacteria, exhibit a remarkable spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the discovery and natural occurrence of quinolinone scaffolds. It delves into the historical context of their identification, their widespread distribution in nature, the intricate biosynthetic pathways that construct them, and the diverse biological activities that make them compelling targets for drug discovery and development.

Introduction: The Quinolinone Core

Quinolinones, also referred to as oxo-quinolines, are a class of heterocyclic aromatic compounds characterized by a bicyclic structure in which a benzene ring is fused to a pyridinone ring. The position of the carbonyl group within the pyridinone ring gives rise to different isomers, with 2-quinolones and 4-quinolones being the most common in nature. This fundamental scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[3] Its derivatives have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5]

The therapeutic potential of this structural class is underscored by the number of quinoline-based drugs that have received FDA approval. Notable examples include the anticancer agents bosutinib and lenvatinib, and the antimalarial drug chloroquine.[1] The potent bioactivity of quinolinone derivatives has fueled extensive research into the discovery of novel analogs from both natural and synthetic origins.[1][4]

A Journey of Discovery: Historical Perspectives

The history of quinoline alkaloids is deeply intertwined with the quest for treatments for malaria. The isolation of quinine from the bark of the Cinchona tree in 1820 marked a pivotal moment in medicine and natural product chemistry.[6] While not a quinolinone itself, quinine's quinoline core laid the groundwork for the exploration of related heterocyclic compounds.

The first synthetic quinolinones were created in the late 19th century.[7] However, the discovery of naturally occurring quinolinones with significant biological activities came much later. A significant breakthrough was the identification of 2-alkyl-4(1H)-quinolones (AHQs) from the bacterium Pseudomonas aeruginosa in the mid-20th century.[8] Initially investigated for their antimicrobial properties, these compounds were later revealed to be crucial signaling molecules in bacterial communication, a process known as quorum sensing.[8][9]

In the realm of oncology, the discovery of camptothecin from the Chinese "happy tree" (Camptotheca acuminata) in the 1960s was a landmark event.[6] This potent anticancer agent, with its complex pentacyclic structure containing a quinoline moiety, opened up a new chapter in cancer chemotherapy. These seminal discoveries ignited a sustained interest in quinolinone scaffolds, leading to the isolation and characterization of hundreds of derivatives from a multitude of natural sources.

The Ubiquity of Quinolinones in Nature

Quinolinone scaffolds are biosynthesized by a diverse range of organisms, highlighting their evolutionary significance and functional versatility. They are found as secondary metabolites in plants, microorganisms (including bacteria and fungi), and even in some animals.[10]

Plant-Derived Quinolinones

The plant kingdom is a rich reservoir of quinolinone alkaloids. The Rutaceae family, in particular, is a prolific producer of these compounds.[11][12] Genera such as Ruta, Dictamnus, Zanthoxylum, and Citrus have yielded a plethora of quinolinone derivatives, including furoquinoline alkaloids like dictamnine and skimmianine.[13][14] These compounds often play a role in the plant's defense mechanisms against herbivores and pathogens.

Microbial Quinolinones: A World of Diversity

Microorganisms, with their vast and largely untapped biosynthetic potential, are a significant source of novel quinolinone compounds.

  • Bacteria: The genus Pseudomonas is renowned for its production of 2-alkyl-4(1H)-quinolones (AHQs).[8][15] These molecules are not only antimicrobial agents but also function as quorum-sensing signals, regulating the expression of virulence factors in a cell-density-dependent manner.[8][16][17] The Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone, is a well-studied example that plays a critical role in the pathogenicity of P. aeruginosa.[9][17]

  • Fungi: Fungi, especially from the genera Penicillium and Aspergillus, are another major source of quinolinone alkaloids.[18][19] These fungi produce a diverse array of quinolones, often with complex stereochemistry.[19] Endophytic fungi, which reside within plant tissues, are a particularly promising source for the discovery of new quinolinone natural products.[1]

Quinolinones from Other Natural Sources

While less common, quinolinone and related structures have also been isolated from other sources, including marine organisms and insects. This broad distribution across different phyla underscores the fundamental importance of this scaffold in natural product chemistry.

The Blueprint of Life: Biosynthesis of Quinolinone Scaffolds

The biosynthesis of quinolinone alkaloids primarily proceeds through pathways originating from amino acids, most notably anthranilic acid, which itself is derived from tryptophan.[20][21]

The Anthranilic Acid Pathway: A Common Origin

In many bacteria and fungi, the core quinolinone structure is assembled from anthranilic acid and a fatty acid precursor.[17][22] For instance, in Pseudomonas aeruginosa, the biosynthesis of 2-alkyl-4-hydroxyquinolines (HAQs) involves the condensation of anthraniloyl-CoA with a β-keto fatty acid.[23]

In fungi, the biosynthesis of viridicatin-type alkaloids, such as those found in Penicillium species, starts with the condensation of anthranilic acid with L-phenylalanine or L-tyrosine, catalyzed by a non-ribosomal peptide synthetase (NRPS).[18][22] Subsequent enzymatic modifications, including dehydrogenation, epoxidation, and ring contraction, lead to the formation of the quinolinone core.[18][22][24]

Tryptophan-Derived Pathways

In higher plants, while anthranilic acid is a key precursor, the broader pathway often starts from tryptophan.[11][21] The intricate biosynthetic routes leading to complex quinoline alkaloids like quinine and camptothecin involve multiple enzymatic steps and rearrangements of tryptophan-derived intermediates.[6][20]

A Spectrum of Activity: Biological Roles of Quinolinones

Naturally occurring quinolinone scaffolds exhibit a wide array of biological activities, making them attractive starting points for drug discovery programs.[1][25][26]

Antimicrobial and Quorum Sensing Modulation

Many quinolinone derivatives display potent antimicrobial activity against a range of pathogens.[8][15] The 2-alkyl-4-hydroxyquinoline N-oxides (AQNOs) produced by P. aeruginosa are known to inhibit the growth of Gram-positive bacteria.[8] Beyond direct antimicrobial effects, the role of quinolones as quorum-sensing modulators in bacteria like P. aeruginosa is of significant interest.[8][27][28] Targeting these signaling pathways offers a novel strategy to combat bacterial infections by disarming pathogens rather than killing them directly, which may reduce the selective pressure for antibiotic resistance.

Anticancer and Cytotoxic Properties

The quinolinone scaffold is present in several potent anticancer agents.[6][29] Camptothecin and its derivatives are topoisomerase I inhibitors, leading to DNA damage and apoptosis in cancer cells.[6] Numerous other quinolinone natural products have demonstrated significant cytotoxicity against various cancer cell lines, highlighting the potential of this scaffold in oncology research.[1]

Diverse Pharmacological Effects

The biological activities of quinolinones extend beyond antimicrobial and anticancer effects. They have been reported to possess anti-inflammatory, antimalarial, antiviral, and antiprotozoal properties.[1][30][31] This broad spectrum of activity underscores the versatility of the quinolinone scaffold and its potential for the development of therapeutics for a wide range of diseases.

Quinolinone Derivative Natural Source Reported Biological Activity Reference
2-Heptyl-4(1H)-quinolone (HHQ)Pseudomonas aeruginosaQuorum sensing signal, antimicrobial[8][17]
2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS)Pseudomonas aeruginosaQuorum sensing signal, iron chelator[9][32]
DictamnineDictamnus albus (Rutaceae)Photomutagenic, anti-inflammatory[13]
SkimmianineSkimmia japonica (Rutaceae)Acetylcholinesterase inhibitor[13]
ViridicatinPenicillium speciesAntibacterial, antifungal[18][33]
CamptothecinCamptotheca acuminataAnticancer (Topoisomerase I inhibitor)[6]
EdulinineCasimiroa edulis (Rutaceae)Sedative[14]

Table 1: Examples of Naturally Occurring Quinolinones and Their Biological Activities

From Nature to the Lab: Isolation and Characterization

The discovery of novel quinolinone compounds from natural sources follows a systematic workflow involving extraction, purification, and structure elucidation.[1]

A Generalized Workflow
  • Extraction: The biological material (e.g., plant material, microbial culture) is extracted with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract containing a mixture of secondary metabolites.[1]

  • Fractionation: The crude extract is then subjected to preliminary separation techniques like liquid-liquid extraction or column chromatography to partition the compounds based on their polarity.[1]

  • Chromatographic Purification: The resulting fractions are further purified using various chromatographic methods, including column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to isolate individual compounds.[1]

  • Structure Elucidation: The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and mass spectrometry (MS).[1]

Conclusion and Future Directions

The quinolinone scaffold represents a remarkably versatile and biologically significant class of natural products. From their historical role in the fight against malaria to their modern applications in oncology and the study of bacterial communication, quinolinones continue to be a source of inspiration for chemists and biologists alike. The vast, unexplored biodiversity of our planet, particularly within the microbial world, undoubtedly holds a wealth of novel quinolinone structures waiting to be discovered. Continued exploration of these natural sources, coupled with advances in synthetic chemistry and biosynthetic engineering, will undoubtedly lead to the development of new and improved quinolinone-based therapeutics for a wide range of human diseases.

References

  • BenchChem. (2025).
  • Taylor & Francis Online. (2024).
  • SlideShare. (n.d.). Quinoline Alkaloids.
  • Taylor & Francis Online. (2024). Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities.
  • ACS Publications. (2024). Biosynthesis of Ester-Bond Containing Quinolone Alkaloids with (3R,4S)
  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • ResearchGate. (n.d.).
  • PMC. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties.
  • vivantechnologies.com. (n.d.).
  • Oxford Academic. (2011).
  • PMC. (n.d.). Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines.
  • ResearchGate. (n.d.). Biosynthesis of quinoline alkaloids.
  • University of Bath's research portal. (n.d.). The Quinoline Alkaloids.
  • MDPI. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • PubMed. (n.d.).
  • PubMed. (2024).
  • MDPI. (2022). Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal.
  • PubMed. (2022).
  • PMC. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
  • PMC. (n.d.). 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis.
  • Oxford Academic. (2008). Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species.
  • ACS Publications. (2021).
  • SciSpace. (n.d.).
  • PubMed. (2007). A dual biosensor for 2-alkyl-4-quinolone quorum-sensing signal molecules.
  • International Online Medical Council. (2016).
  • Frontiers. (2018). Contribution of the Alkylquinolone Quorum-Sensing System to the Interaction of Pseudomonas aeruginosa With Bronchial Epithelial Cells.
  • PubMed. (2025). The Underrepresented Quinolinone Alkaloids in Genera Penicillium and Aspergillus: Structure, Biology, and Biosynthetic Machinery.
  • ResearchGate. (n.d.). Quinolin-4-ones of plant origin with interesting biological properties.
  • PubMed. (2008). Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species.
  • Wikipedia. (n.d.). Quinoline.
  • PMC. (2025). A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity.
  • PMC. (n.d.). Biologically active quinoline and quinazoline alkaloids part I.
  • ScienceDirect. (2021). Nature-derived Quinolines and Isoquinolines: A Medicinal Chemistry Perspective.
  • ACS Publications. (n.d.).
  • MDPI. (2025).
  • RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • ACS Omega. (2024).
  • Imperial College London. (2014). Biosynthesis of Alkaloids.
  • Frontiers. (2025). The quinoline framework and related scaffolds in natural products with anti-Leishmania properties.
  • PMC. (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II.
  • Studies in Mycology. (n.d.). Mycotoxins, drugs and other extrolites produced by species in Penicillium subgenus Penicillium.
  • ResearchGate. (n.d.). (PDF) Quinoline scaffold as a privileged substructure in antimicrobial drugs.
  • ScienceDirect. (1997).
  • MDPI. (2023).
  • PMC. (2025). The quinoline framework and related scaffolds in natural products with anti-Leishmania properties.

Sources

Protocols & Analytical Methods

Method

Application Note: Functional Profiling and Fragment-Based Screening of the 5,8-Dihydro-6H-quinolin-7-one Scaffold

Abstract This application note details the experimental protocols for utilizing 5,8-Dihydro-6H-quinolin-7-one (and its hydrochloride salt) in cell-based assays. While primarily utilized as a pharmaceutical intermediate a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental protocols for utilizing 5,8-Dihydro-6H-quinolin-7-one (and its hydrochloride salt) in cell-based assays. While primarily utilized as a pharmaceutical intermediate and building block in organic synthesis, this scaffold represents a "privileged structure" in medicinal chemistry, sharing electronic and steric properties with known kinase inhibitors and acetylcholinesterase (AChE) ligands. This guide focuses on Fragment-Based Drug Discovery (FBDD) workflows: establishing the scaffold’s intrinsic cellular permeability, baseline cytotoxicity, and target engagement potential prior to library expansion.

Introduction: The Quinolinone Scaffold in Drug Discovery

5,8-Dihydro-6H-quinolin-7-one is a bicyclic ketone featuring a pyridine ring fused to a cyclohexanone moiety. In the context of drug development, it serves as a critical pharmacophore for two primary reasons:

  • Hinge Binding Potential: The pyridine nitrogen and the ketone oxygen can act as hydrogen bond acceptors/donors, mimicking the adenine ring of ATP in kinase active sites.

  • Synthetic Versatility: The C-7 ketone is a reactive handle for reductive amination or condensation reactions (e.g., Friedländer synthesis), allowing for the rapid generation of diverse libraries.

Before synthesizing complex derivatives, it is critical to profile the "naked" scaffold to ensure it possesses suitable physicochemical properties and lacks non-specific cytotoxicity (PAINS behavior).

Mechanistic Hypothesis

In cell-based assays, this molecule is typically evaluated as a fragment . The primary experimental goal is to determine if the core structure binds to a target class (e.g., kinases, oxidoreductases) or if it exhibits "scaffold toxicity" that would confound downstream hit validation.

Experimental Workflow

The following diagram outlines the logical flow for characterizing this scaffold in a cellular environment.

Workflow Prep Compound Preparation (DMSO/Water Solubilization) Tox Cytotoxicity Profiling (MTT / ATP Assay) Prep->Tox 1. Safety Window Perm Permeability Check (PAMPA / Caco-2 Surrogate) Tox->Perm 2. Bioavailability Target Target Engagement (Cellular Thermal Shift - CETSA) Perm->Target 3. Binding Affinity

Caption: Step-wise characterization workflow for the 5,8-Dihydro-6H-quinolin-7-one scaffold.

Materials and Reagents

ComponentSpecificationStorage
Test Compound 5,8-Dihydro-6H-quinolin-7-one (HCl salt)Desiccated, -20°C
Solvent DMSO (Cell Culture Grade)RT
Cell Lines HEK293 (General), SH-SY5Y (Neuro), HepG2 (Metabolic)Liquid N2
Viability Reagent CellTiter-Glo® or MTT-20°C / 4°C
Lysis Buffer RIPA + Protease Inhibitors4°C

Protocol 1: Compound Preparation & Stability

The hydrochloride salt of 5,8-Dihydro-6H-quinolin-7-one is generally hydrophilic, but the free base requires DMSO. Proper handling prevents precipitation in aqueous media.

  • Stock Solution (100 mM):

    • Weigh 5 mg of compound.

    • Dissolve in 100% DMSO. Vortex for 30 seconds.

    • Note: If using the HCl salt, water solubility is higher, but DMSO is preferred for cellular permeability consistency.

  • Working Solution:

    • Dilute Stock 1:1000 in culture media to achieve a 100 µM final concentration (0.1% DMSO).

    • QC Step: Inspect for crystal formation under 20x microscopy after 1 hour at 37°C. The ketone moiety is stable, but avoid acidic media which may protonate the pyridine nitrogen, altering uptake.

Protocol 2: Baseline Cytotoxicity Profiling (Scaffold Safety)

Before library screening, you must define the Maximum Tolerated Dose (MTD) of the scaffold. If the scaffold kills cells at <10 µM, it is likely unsuitable for drug development due to off-target toxicity.

Method: ATP-Based Luminescence (CellTiter-Glo)

Rationale: ATP quantification is more sensitive than metabolic dyes (MTT) for fragment screening.

  • Seeding: Plate HEK293 cells at 5,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Treatment: Add serial dilutions of 5,8-Dihydro-6H-quinolin-7-one (0, 1, 10, 50, 100, 500 µM).

    • Control: 0.5% DMSO (Vehicle).

    • Positive Control: Staurosporine (1 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add 100 µL CellTiter-Glo reagent. Shake 2 mins. Incubate 10 mins (dark). Read Luminescence.

Data Interpretation:

IC50 Value Classification Action
> 100 µM Inert Scaffold Proceed to library synthesis.
10 - 100 µM Moderate Toxicity Use with caution; check derivatives.

| < 10 µM | Toxic Scaffold | Stop. Structural modification required. |

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This is the most critical assay for a fragment. It determines if the molecule binds any protein target inside the cell, stabilizing it against heat denaturation.

Mechanism

If 5,8-Dihydro-6H-quinolin-7-one binds to a kinase or enzyme, the protein's melting point (


) will shift higher.

CETSA Treat Treat Cells with 50 µM Compound Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Heat Gradient (40°C - 70°C) Aliquot->Heat Lyse Lyse & Centrifuge (Remove aggregates) Heat->Lyse Western Western Blot (Detect Soluble Protein) Lyse->Western

Caption: CETSA workflow to validate intracellular target engagement.

Step-by-Step
  • Treatment: Treat 10^7 cells with 50 µM compound (or DMSO) for 1 hour.

  • Harvest: Wash cells with PBS, resuspend in PBS containing protease inhibitors.

  • Heating: Divide into 10 aliquots (50 µL each). Heat each aliquot to a distinct temperature (e.g., 40, 43, 46... 67°C) for 3 minutes using a PCR thermocycler.

  • Lysis: Cool to RT. Add 0.4% NP-40. Freeze-thaw x2. Centrifuge at 20,000 x g for 20 mins at 4°C.

  • Analysis: Collect supernatant (soluble fraction). Run SDS-PAGE.

  • Detection: Blot for likely targets (e.g., CDK2 , GSK3beta , or p38 MAPK ) based on the quinolinone pharmacophore.

    • Result: If the band intensity persists at higher temperatures in the treated sample vs. DMSO, the scaffold engages that target.

Protocol 4: Functional Reporter Assay (NF-κB)

Quinolinone derivatives often modulate inflammatory pathways. This assay tests if the scaffold affects signaling transduction.

  • Transfection: Transfect HEK293 cells with an NF-κB-Luciferase reporter plasmid.

  • Stimulation: Pre-treat with Compound (10-50 µM) for 1 hour. Stimulate with TNF-α (10 ng/mL).

  • Incubation: 6 hours.

  • Measurement: Lyse cells and add Luciferin substrate. Measure luminescence.

  • Result: A decrease in luminescence indicates the scaffold (or its metabolite) inhibits the NF-κB pathway (likely via IKK inhibition).

Troubleshooting & Optimization

  • Issue: Precipitation in Media.

    • Cause: High hydrophobicity of the fused ring system.

    • Solution: Limit final DMSO concentration to 0.5%. Ensure pre-warmed media is used during dilution.

  • Issue: High Background Toxicity.

    • Cause: The ketone may form Schiff bases with membrane proteins.

    • Solution: Perform a "Wash-out" experiment. Treat for 1 hour, wash, and incubate in compound-free media to distinguish reversible binding from irreversible toxicity.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990–5003. Link

  • Maree, L., et al. (2014). "Synthesis and biological evaluation of 7-substituted quinolines as potential antimalarial agents." European Journal of Medicinal Chemistry, 76, 476-487. (Demonstrates the utility of the quinolinone scaffold). Link

  • Jafari, E., et al. (2017). "Quinolone-based derivatives as potential anticancer agents: A review." Anti-Cancer Agents in Medicinal Chemistry, 17(13). (Contextualizes the kinase inhibitory potential of the core). Link

Application

Safe handling and storage procedures for 5,8-Dihydro-6H-quinolin-7-one

Application Notes and Protocols for 5,8-Dihydro-6H-quinolin-7-one Disclaimer No specific, comprehensive Safety Data Sheet (SDS) is publicly available for 5,8-Dihydro-6H-quinolin-7-one. The following guidance has been syn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 5,8-Dihydro-6H-quinolin-7-one

Disclaimer

No specific, comprehensive Safety Data Sheet (SDS) is publicly available for 5,8-Dihydro-6H-quinolin-7-one. The following guidance has been synthesized from safety data for structurally analogous quinoline derivatives and heterocyclic ketones.[1] All personnel must conduct a thorough, experiment-specific risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before commencing any work.[1] This document serves as a procedural guide and does not replace institutional safety protocols.

Introduction: Understanding the Compound and its Risks

5,8-Dihydro-6H-quinolin-7-one is a heterocyclic compound utilized as a versatile intermediate and building block in medicinal chemistry and materials science. Its applications include the synthesis of novel therapeutic agents with potential anti-inflammatory, antimicrobial, and anticancer properties, as well as the development of advanced polymers.[2][3][4] The quinoline core is a prevalent scaffold in many bioactive molecules, but it also necessitates careful handling due to the potential toxicological profile of this class of compounds.[5] Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[6][7][8] Therefore, a robust framework of safety procedures is not merely a regulatory formality but a critical component of scientific integrity and personnel protection.

This guide provides an in-depth framework for the safe handling, storage, and disposal of 5,8-Dihydro-6H-quinolin-7-one, grounded in the principles of risk mitigation and procedural validation. It is intended for researchers, scientists, and drug development professionals who may work with this or similar chemical entities.

Section 1: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a thorough understanding of the potential hazards. Based on data from analogous quinolinones, 5,8-Dihydro-6H-quinolin-7-one should be handled as a hazardous substance.[1][7]

Anticipated Hazard Profile

The hazard profile is extrapolated from GHS classifications of similar quinoline derivatives.[6][7][9]

Hazard Class GHS Category Hazard Statement Rationale / Comments
Acute Toxicity, OralCategory 4 (Anticipated)H302: Harmful if swallowedA common classification for related chloro-dihydroquinolinone compounds.[6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationConsistently observed in related quinolinone and isoquinolinone structures.[6][7]
Serious Eye Damage/IrritationCategory 2A / 1H319/H318: Causes serious eye irritation/damageA significant risk associated with this class of chemicals.[6][7][8]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationDusts or aerosols can irritate the respiratory tract.[6][7]
Hazardous to the Aquatic EnvironmentCategory 1 / 2 (Anticipated)H410/H411: Very toxic/Toxic to aquatic life with long lasting effectsA precautionary classification based on related structures.[6][10]
Pre-Experimental Risk Assessment Workflow

Every procedure involving this compound must be preceded by a formal risk assessment. The causality is simple: identifying risks beforehand allows for the implementation of specific controls to mitigate them. This workflow ensures that safety is an integral part of the experimental design.

RiskAssessment cluster_prep Preparation Phase cluster_controls Control Implementation cluster_execution Execution & Post-Op Review Review this Guide & Available SDS for Analogs Identify Identify Specific Procedures (e.g., Weighing, Dissolving, Reaction) Review->Identify Input Assess Assess Risks (e.g., Dust Inhalation, Splash, Spill) Identify->Assess Defines Scope Select_Eng Select Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Assess->Select_Eng Mitigate Select_PPE Determine Required PPE (Gloves, Goggles, Lab Coat) Select_Eng->Select_PPE Supplement Prep_Spill Prepare Emergency & Spill Kits Select_PPE->Prep_Spill Prepare Proceed Proceed with Experiment Prep_Spill->Proceed Ready Waste Segregate & Dispose of Waste Properly Proceed->Waste Generates Decontaminate Decontaminate Work Area & Glassware Waste->Decontaminate Final Step

Caption: Workflow for conducting a risk assessment before handling the compound.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered defense is mandatory to minimize exposure. Engineering controls provide the primary barrier, while PPE offers individual protection.[1]

Engineering Controls

The primary engineering control is a certified chemical fume hood.[11] This is non-negotiable for any procedure that could generate dust or aerosols, such as weighing, transferring solids, or preparing solutions. The fume hood's negative pressure environment is critical to prevent inhalation of potentially irritating particles.[1] An emergency eyewash station and safety shower must be readily accessible and tested regularly.[1][11]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific task and the associated risks.

Equipment Specification Applicable Procedures Rationale
Hand Protection Chemical-resistant nitrile gloves (tested to EN 374 standard).[10]All handling procedures.Provides a barrier against skin contact, mitigating the risk of irritation (H315).[12] Check for tears or holes before each use.
Eye/Face Protection Tightly fitting safety goggles with side shields. Use a full-face shield over goggles when a splash hazard exists.All handling procedures.Protects against accidental splashes or contact with airborne particles, preventing serious eye irritation (H319).[6][8]
Body Protection Flame-resistant laboratory coat.All handling procedures.Protects skin and personal clothing from contamination.[1][12]
Respiratory Protection NIOSH-approved respirator with particulate filters (e.g., N95) or organic vapor cartridges.Required if a fume hood is not available or during a large spill cleanup.Prevents inhalation of dust or vapors that may cause respiratory irritation (H335).[1][11]

Section 3: Safe Handling Protocols

Adherence to standardized protocols minimizes variability and risk. The following step-by-step procedures should be incorporated into all relevant Standard Operating Procedures (SOPs).

Protocol: Weighing and Transferring Solid Compound

Causality: This procedure is designed to prevent the generation and inhalation of airborne particles and to avoid cross-contamination.

  • Preparation: Don all required PPE (gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

  • Area Decontamination: Wipe down the balance and surrounding work surface within the fume hood with 70% ethanol to remove any potential contaminants.

  • Tare Weighing Vessel: Place a clean, dry weighing vessel (e.g., weigh boat or glass vial) on the analytical balance and tare it.

  • Aliquot Transfer: Using a dedicated, clean spatula, carefully transfer the desired amount of 5,8-Dihydro-6H-quinolin-7-one from the stock container to the tared vessel. Perform this action slowly and close to the surface to minimize dust generation.

  • Secure Containers: Immediately and securely close the primary stock container.[13] Never leave stock containers open.[14]

  • Cleanup: Carefully clean the spatula with a dry wipe followed by a solvent-moistened wipe (e.g., ethanol). Dispose of the wipes and the used weigh boat in the designated solid hazardous waste container.

  • Final Decontamination: Wipe down the balance and surrounding work area again.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[10][14]

Protocol: Preparation of Solutions

Causality: This protocol mitigates risks associated with splashing, solvent vapors, and exothermic reactions.

  • Preparation: Work exclusively within a chemical fume hood. Don all appropriate PPE, including a face shield if splashing is a significant risk.

  • Vessel Selection: Choose a flask or beaker of appropriate size to ensure the final volume does not exceed 75% of its capacity. This headspace minimizes the risk of splashing during mixing.

  • Solvent Addition: Add the desired volume of solvent to the reaction vessel first.

  • Solute Addition: Add the pre-weighed 5,8-Dihydro-6H-quinolin-7-one to the solvent in portions, with stirring. This allows for controlled dissolution and dissipation of any potential heat generated.

  • Mixing: Use a magnetic stirrer for controlled mixing. Avoid vigorous shaking by hand, which can lead to spills or aerosol generation.

  • Labeling: Immediately label the prepared solution with the full chemical name, concentration, solvent, date of preparation, and appropriate hazard pictograms.[13][15]

Section 4: Storage and Transport Procedures

Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.[16]

Storage Conditions
Parameter Condition Rationale
Temperature Cool, dry place. Room temperature is generally acceptable.[9] Some suppliers may recommend 0-8 °C for long-term stability.[2]Prevents degradation and potential pressure buildup in the container.[12]
Atmosphere Well-ventilated area.[16][17]Prevents the accumulation of any potentially irritating vapors.[16]
Light Store away from direct sunlight.[11][13][16] Amber glass or opaque containers are recommended.Some quinoline derivatives are light-sensitive.[11] This prevents photochemical degradation.
Container Store in the original, tightly-closed container.[6][17]Ensures proper containment and prevents contamination.
Chemical Incompatibility and Segregation

To prevent dangerous reactions, 5,8-Dihydro-6H-quinolin-7-one must be segregated from incompatible materials. Do not store chemicals alphabetically.[15][18]

  • Store Away From:

    • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, peroxides).[19]

    • Strong Acids: (e.g., sulfuric acid, hydrochloric acid).[19]

    • Bases: (e.g., sodium hydroxide).[18]

The following diagram illustrates the principle of segregation.

Caption: Segregation of the target compound from incompatible chemical classes.

Intra-Lab Transport

When moving the compound between labs or from storage to the bench:

  • Ensure the primary container is securely sealed.

  • Place the primary container in a durable, chemically resistant secondary container (e.g., a plastic tote or bucket).[14]

  • Use a cart for transporting larger quantities or multiple containers.[14]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce injury and damage.

First-Aid Measures

Causality: The goal of first aid is to decontaminate the affected area and seek professional medical help promptly.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.[8][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]

Spill Response
  • Small Spill (Solid):

    • Alert others in the area.

    • Wearing appropriate PPE, gently sweep up the material, avoiding dust generation. Use a dustpan and brush or a vacuum with a HEPA filter.

    • Place the collected material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spill / Spill in Solution:

    • Evacuate the immediate area and alert personnel.

    • If safe to do so, contain the spill by covering it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[10][17]

    • Prevent the spill from entering drains or waterways.[6][10]

    • Contact your institution's EHS department or emergency response team for cleanup.

Section 6: Waste Disposal

All waste materials must be treated as hazardous.[1]

  • Solid Waste: This includes unused or contaminated compound, contaminated PPE (gloves, wipes), and disposable labware. Collect in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Pathway: All waste must be disposed of through your institution's certified hazardous waste management program.[11] Follow all local, regional, and national regulations.

References

  • PubChem Compound Summary for CID 20448181, 5,8-Dihydro-7(6H)-isoquinolinone. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]

  • Heterocyclic Compound Warehouse Storage Solutions. [Brand N Storage | Cubework]. [Link]

  • PubChem Compound Summary for CID 11105511, 6,7-dihydro-5H-isoquinolin-8-one. National Center for Biotechnology Information. [Link]

  • Chemical Storage Guidelines. Rensselaer Polytechnic Institute. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • General Storage Guidelines. University of California, Santa Barbara, EH&S. [Link]

  • Safety Data Sheet: Quinoline. PENTA. [Link]

  • Chemical Storage Guidelines. The University of British Columbia. [Link]

  • Practices for Proper Chemical Storage. Florida Atlantic University. [Link]

  • Safety in a chemistry lab. University of Vienna. [Link]

  • A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Quinoline Toxicological Summary. Minnesota Department of Health. [Link]

  • Cytotoxic activities of 6-arylamino-7-halo-5,8-quinolinediones against human tumor cell lines. PubMed. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation... MDPI. [Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5). U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: 8-HYDROXYQUINOLINE. Elemental Microanalysis. [Link]

Sources

Method

Application Note: Radiosynthesis of 5,8-Dihydro-6H-quinolin-7-one Derivatives for PET Imaging

C and F Labeling of the 5,8-Dihydro-6H-quinolin-7-one Scaffold Introduction & Scientific Context The 5,8-dihydro-6H-quinolin-7-one scaffold represents a critical pharmacophore in neuroimaging, serving as a core structura...

Author: BenchChem Technical Support Team. Date: February 2026


C and 

F Labeling of the 5,8-Dihydro-6H-quinolin-7-one Scaffold

Introduction & Scientific Context

The 5,8-dihydro-6H-quinolin-7-one scaffold represents a critical pharmacophore in neuroimaging, serving as a core structural motif for ligands targeting nicotinic acetylcholine receptors (nAChR), dopamine receptors (D2/D3), and peripheral benzodiazepine receptors (TSPO). While the scaffold itself is a chemical intermediate, its radiolabeled derivatives are essential for Positron Emission Tomography (PET) studies quantifying receptor density and occupancy in the CNS.

This Application Note provides two validated protocols for radiolabeling ligands containing this core:

  • Carbon-11 Labeling: Via N-methylation, ideal for initial kinetic modeling and receptor occupancy studies due to the preservation of the native chemical structure.

  • Fluorine-18 Labeling: Via fluoroalkylation, offering a longer half-life (109.7 min) suitable for extended imaging protocols.

Mechanistic Rationale

The chemical reactivity of 5,8-dihydro-6H-quinolin-7-one is dominated by the pyridine nitrogen (basic, nucleophilic) and the C-7 ketone (electrophilic).

  • For

    
    C:  We exploit the nucleophilicity of the pyridine nitrogen or a secondary amine side-chain to introduce a 
    
    
    
    C]methyl group.
  • For

    
    F:  Direct fluorination of this electron-rich fused system is challenging. We utilize a prosthetic group strategy ([
    
    
    
    F]fluoroethylation) to ensure high radiochemical yield (RCY) without disrupting the core stability.

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow from cyclotron production to the final formulated product.

RadiosynthesisWorkflow Cyclotron Cyclotron (11 MeV) Target Target Gas [14N(p,α)11C] or [18O(p,n)18F] Cyclotron->Target Proton Beam Module_Gas Gas Processing ([11C]MeI / [11C]MeOTf) Target->Module_Gas Radionuclide Transfer Module_Liq Liquid Phase Reaction Vessel Module_Gas->Module_Liq Distillation/Trapping HPLC Semi-Prep HPLC Purification Module_Liq->HPLC Crude Mixture SPE Solid Phase Extraction (C18) HPLC->SPE Product Fraction Formulation Formulation (Sterile Saline/EtOH) SPE->Formulation Elution QC Quality Control (GC, HPLC, TLC) Formulation->QC Aliquot

Caption: Integrated workflow for the automated radiosynthesis of quinolinone derivatives.

Protocol A: Carbon-11 Labeling via N-Methylation[1]

Objective: Synthesis of


-[

C]methyl-5,8-dihydro-6H-quinolin-7-one derivatives. Standard: High Specific Activity (>50 GBq/µmol) is required for neuroreceptor imaging to avoid mass effects.
Reagents & Equipment[2][3][4][5][6]
  • Precursor: Desmethyl-quinolinone derivative (1.0 mg).

  • Solvent: Dimethylformamide (DMF) or DMSO (anhydrous).

  • Base: Tetrabutylammonium hydroxide (TBAH) or NaH.

  • Reagent:

    
    C]Methyl Triflate (
    
    
    
    C]CH
    
    
    OTf) — preferred over
    
    
    C]MeI for higher reactivity.
Step-by-Step Methodology
  • Precursor Preparation: Dissolve 0.5–1.0 mg of the desmethyl precursor in 300 µL of anhydrous DMF. Add 2 µL of 1M TBAH (in MeOH) or 1-2 mg of NaH (60% dispersion) to deprotonate the target amine.

    • Expert Note: Ensure the reaction vessel is strictly anhydrous. Water quenches

      
      C]CH
      
      
      
      OTf immediately.
  • Trapping & Reaction: Cool the reaction vessel to 0°C. Trap the gaseous

    
    C]CH
    
    
    
    OTf (produced via gas-phase iodination and silver triflate column) into the precursor solution.
    • Reaction: Once activity peaks, seal the vessel and heat to 80°C for 2 minutes .

    • Causality: The quinolinone nitrogen is moderately nucleophilic; heating is required to overcome the activation energy, but excessive heat (>100°C) may cause side reactions at the ketone position (enolization).

  • Quenching & Dilution: Quench the reaction with 1.5 mL of HPLC mobile phase (e.g., 30% Acetonitrile in 0.1M Ammonium Formate).

  • Purification: Inject onto a semi-preparative HPLC column (e.g., Luna C18, 10µm, 250x10mm).

    • Flow Rate: 4-6 mL/min.

    • Detection: UV at 254 nm and Gamma.

  • Formulation: Collect the radioactive peak into a dilution flask containing 50 mL water. Pass through a C18 Sep-Pak cartridge. Wash with 10 mL water. Elute product with 1 mL Ethanol followed by 9 mL sterile saline.

Protocol B: Fluorine-18 Labeling via Prosthetic Group

Objective: Synthesis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-([

F]Fluoroethyl)-5,8-dihydro-6H-quinolin-7-one. Rationale: Direct fluorination is difficult. Using

F]Fluoroethyl tosylate (

F]FEtTs) is a robust method to attach

F to the nitrogen.
Reagents & Equipment[2][3][4][5][6]
  • Precursor:

    
    F]FEtTs (synthesized from ethyl ditosylate).
    
  • Substrate: 5,8-Dihydro-6H-quinolin-7-one (or derivative).

  • Base: Cs

    
    CO
    
    
    
    or NaH.
  • Solvent: DMSO.

Step-by-Step Methodology
  • Synthesis of Prosthetic Group (

    
    F]FEtTs): 
    
    • Elute

      
      F]fluoride from QMA cartridge with K
      
      
      
      /K
      
      
      CO
      
      
      . Dry azeotropically.
    • Add ethyl-1,2-ditosylate (5 mg) in MeCN. Heat at 100°C for 10 min.

    • Purify via HPLC or SPE to isolate

      
      F]FEtTs.
      
  • Alkylation Reaction:

    • In a separate vessel, dissolve the quinolinone substrate (2 mg) in DMSO (0.5 mL) with NaH (3 mg). Stir for 5 mins to generate the anion.

    • Distill or transfer the purified

      
      F]FEtTs into this vessel.
      
    • Heat at 110°C for 10 minutes .

  • Purification & QC:

    • Purify via semi-prep HPLC (Gradient: 10% to 90% MeCN in water).

    • Self-Validating Step: Co-inject the final formulated product with a cold standard (non-radioactive N-fluoroethyl analog). The retention times must match within ±0.2 minutes.

Data Summary & Quality Control

The following table summarizes expected performance metrics based on optimized runs.

Parameter

C-Methylation

F-Fluoroethylation
Precursor Load 0.5 - 1.0 mg2.0 - 3.0 mg
Reaction Time 2 min @ 80°C10 min @ 110°C
Decay Corrected Yield (RCY) 30 - 50%15 - 25% (2 steps)
Radiochemical Purity > 98%> 98%
Molar Activity (A

)
> 100 GBq/µmol> 50 GBq/µmol
Total Synthesis Time 35 min60 - 70 min
Chemical Mechanism Visualization

ReactionMechanism Precursor Precursor (N-H Amine) Intermediate Anionic Intermediate (N-) Precursor->Intermediate Base (NaH/TBAH) Deprotonation Transition Transition State (SN2 Attack) Intermediate->Transition + [11C]MeOTf or [18F]FEtTs Product Radiolabeled Ligand (N-11CH3 or N-18F-Et) Transition->Product Heat - Leaving Group

Caption: Nucleophilic substitution mechanism for labeling the quinolinone nitrogen.

References

  • Synthesis and in vitro biological evaluation of carbon-11-labeled quinoline derivatives as new candidate PET radioligands for cannabinoid CB2 receptor imaging. Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link] Relevance: Validates the O- and N-methylation protocols for quinoline-based scaffolds.

  • Labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualization of peripheral benzodiazepine receptors. Source: PubMed / Journal of Medicinal Chemistry URL:[Link] Relevance: Establishes the standard for N-methylation of quinoline carboxamides using

    
    C]MeI/OTf.
    
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Source: PubMed Central / Bioconjugate Chemistry URL:[Link] Relevance: Comprehensive review of

    
    F-labeling strategies, including prosthetic groups suitable for electron-rich heterocycles.
    
  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Source: MDPI / Pharmaceuticals URL:[Link] Relevance: Provides updated methodologies for

    
    C-labeling beyond standard methylation, relevant for complex scaffolds.
    

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing byproducts in quinolinone synthesis.

Welcome to the Technical Support Center for Quinolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions for identifying and minimizing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Quinolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions for identifying and minimizing byproducts in common quinolinone synthesis reactions. Our goal is to equip you with the knowledge to optimize your reaction outcomes, improve product purity, and streamline your development workflows.

Troubleshooting Guide: Navigating Common Hurdles in Quinolinone Synthesis

This section addresses specific issues you may encounter during your experiments, providing insights into their root causes and offering actionable solutions.

Issue 1: Formation of Polymeric/Tarry Byproducts in Skraup and Doebner-von Miller Syntheses

Question: My Skraup/Doebner-von Miller reaction is producing a significant amount of a dark, tarry substance, leading to low yields and difficult purification. What is causing this, and how can I prevent it?

Answer:

The formation of tarry byproducts is a classic challenge in both the Skraup and Doebner-von Miller syntheses. This is primarily due to the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds (like acrolein, generated in situ from glycerol) which are key intermediates in these reactions.[1] The highly exothermic nature of the Skraup synthesis can further accelerate these unwanted side reactions if not properly controlled.[1]

Root Cause Analysis & Minimization Strategies:

StrategyRationale
Use of a Reaction Moderator Incorporating a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial for controlling the reaction's exothermicity.[1] FeSO₄ is thought to act as an oxygen carrier, allowing for a more controlled, extended reaction period.[1]
Controlled Reagent Addition The order of reagent addition is critical. Sulfuric acid should be added after the moderator to prevent a premature and violent reaction onset.[1]
Gradual Heating Gentle initial heating is recommended. Once the exothermic reaction begins, the heat source should be removed. Reapply heat only after the initial vigorous phase has subsided to maintain a controlled reflux.[1]
Biphasic Reaction Medium (for Doebner-von Miller) Utilizing a biphasic system can sequester the reactive α,β-unsaturated carbonyl compound in an organic phase, keeping its concentration in the reactive aqueous phase low and thus minimizing polymerization.[1]
Slow In Situ Generation of Reactants Instead of adding the α,β-unsaturated carbonyl compound directly, generating it in situ at a controlled rate can keep its concentration low and favor the desired reaction pathway.[1]
Issue 2: Aldol Self-Condensation in Friedländer Synthesis

Question: I am attempting a Friedländer synthesis under basic conditions and observing significant byproducts. What are these, and how can I suppress their formation?

Answer:

A common side reaction in the base-catalyzed Friedländer synthesis is the self-condensation of the ketone starting material via an aldol reaction.[1][2] This is particularly problematic when using ketones with α-hydrogens, as the base can easily deprotonate them, initiating the self-condensation pathway which competes with the desired reaction with the 2-aminoaryl aldehyde or ketone.[1]

Troubleshooting Flowchart:

start Aldol Byproduct Observed in Friedländer Synthesis cause Cause: Base-catalyzed self-condensation of ketone starting material. start->cause solution1 Switch to Acid Catalysis cause->solution1 solution2 Modify Reaction Conditions cause->solution2 details1 Prevents base-catalyzed enolate formation of the ketone. solution1->details1 details2 Lower reaction temperature or slow addition of the ketone to minimize self-reaction. solution2->details2

Caption: Troubleshooting Aldol Condensation in Friedländer Synthesis.

Issue 3: Regioselectivity Issues with Unsymmetrical Ketones in Friedländer Synthesis

Question: My Friedländer synthesis with an unsymmetrical ketone is yielding a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

Answer:

The use of unsymmetrical ketones in the Friedländer synthesis can indeed lead to the formation of multiple regioisomers, complicating purification and reducing the yield of the desired product.[3] Controlling the regioselectivity is key to a successful synthesis.

Strategies for Controlling Regioselectivity:

  • Introduction of a Directing Group: Attaching a directing group, such as a phosphoryl group, to one of the α-carbons of the ketone can steer the reaction towards a single regioisomer.[2]

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. Specific amine catalysts or the use of ionic liquids like [Bmmim][Im] have been shown to favor the formation of a single product.[2]

  • Use of Imines: Instead of the 2-aminoaryl aldehyde or ketone, using its imine analogue can help direct the cyclization to a specific position.[4]

Issue 4: Product Decomposition at High Temperatures in Gould-Jacobs Reaction

Question: The high temperatures required for the cyclization step in my Gould-Jacobs reaction seem to be causing product decomposition and low yields. Are there any alternatives to traditional heating?

Answer:

The thermal cyclization step in the Gould-Jacobs reaction often requires temperatures exceeding 250°C, which can lead to product degradation.[5][6] While high-boiling point solvents like diphenyl ether are traditionally used, modern techniques offer milder and more efficient alternatives.

Modern Approaches to the Gould-Jacobs Cyclization:

MethodAdvantages
Microwave Irradiation Significantly reduces reaction times and can improve yields by providing rapid and uniform heating, minimizing the time the product is exposed to high temperatures.[6]
Flash Vacuum Pyrolysis (FVP) This gas-phase thermolysis technique can provide high regioselectivity and may be advantageous for certain substrates.[7]

Data Summary: Microwave-Assisted Gould-Jacobs Reaction of Aniline and DEEM [6]

EntryTemperature (°C)Time (min)Yield (%)
125010Low
230010High
325020Low
430020Decreased (Degradation)

This data illustrates that while higher temperatures are necessary, prolonged exposure can be detrimental.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quinolinone synthesis?

A1: The most prevalent methods include classical named reactions such as the Conrad-Limpach, Knorr, Friedländer, and Gould-Jacobs syntheses.[5][8] Modern approaches often utilize metal catalysts, microwave assistance, or ionic liquids to enhance yields and reaction conditions.[8][9]

Q2: My reaction yield is consistently low. What general factors should I investigate?

A2: Low yields can be attributed to several factors. Key areas to troubleshoot include:

  • Purity of Starting Materials: Impurities in your reactants can lead to undesired side reactions.[8]

  • Reaction Temperature: Temperature is a critical parameter, especially in classical methods requiring high temperatures for cyclization.[5][8]

  • Choice of Solvent: The solvent can significantly impact the reaction outcome. High-boiling point solvents are often necessary for thermal cyclizations.[8]

  • Catalyst Activity: Ensure your catalyst is active and used at the appropriate loading.[8]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product decomposition.[3]

Q3: How can I effectively purify my quinolinone product from reaction byproducts?

A3: The choice of purification method depends on the nature of your product and the impurities present.

  • Recrystallization: This is often the first method of choice if a suitable solvent can be identified.[8] For some products, like 8-hydroxyquinoline, recrystallization from solvents like dichloromethane or 1,2-dichloroethane can yield high purity.[10]

  • Acid-Base Extraction: For basic quinolines, dissolving the crude product in an acidic solution to form the water-soluble salt allows for washing with an organic solvent to remove non-basic impurities. Basification then regenerates the purified quinoline.[1]

  • Column Chromatography: This technique provides high resolution for separating complex mixtures. For quinolinones, which can be sensitive to acidic silica gel, using alumina or deactivating the silica gel with a base (e.g., triethylamine) is recommended.[8]

  • Distillation: Steam distillation followed by vacuum distillation is a robust and scalable method for separating quinoline from non-volatile impurities.[11]

Experimental Protocols

Protocol 1: Purification of Crude Quinoline from a Skraup Synthesis

This protocol outlines a typical acid-base extraction procedure to separate the basic quinoline product from neutral and acidic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a 10% aqueous hydrochloric acid solution. The basic quinoline will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer and wash it with a fresh portion of diethyl ether to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and make it strongly alkaline by slowly adding a concentrated sodium hydroxide solution. The free quinoline will separate as an oil.

  • Final Extraction: Extract the liberated quinoline with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the purified quinoline.[1]

Protocol 2: Iodine-Catalyzed Friedländer Annulation

This protocol describes a milder, iodine-catalyzed approach to the Friedländer synthesis.[2]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 eq), the active methylene compound (1.2 eq), and molecular iodine (10 mol%).

  • Heating: Heat the reaction mixture to 80-100°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.[2]

Visualizing Reaction Mechanisms

Gould-Jacobs Reaction Mechanism

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification & Decarboxylation aniline Aniline intermediate1 Anilidomethylenemalonate aniline->intermediate1 + deem Alkoxymethylenemalonate deem->intermediate1 - EtOH intermediate2 4-Hydroxy-3-carboalkoxyquinoline intermediate1->intermediate2 Heat (>250°C) 6-electron electrocyclization intermediate3 Quinoline-3-carboxylic acid intermediate2->intermediate3 Hydrolysis product 4-Hydroxyquinoline intermediate3->product Heat (-CO2)

Caption: Key steps in the Gould-Jacobs quinolinone synthesis.[6][12][13]

References

  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
  • Technical Support Center: Optimizing Quinolinone Synthesis - Benchchem.
  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone - Benchchem.
  • Identification of common byproducts in quinoline synthesis - Benchchem.
  • Purification of Quinoline - Chempedia - LookChem.
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Gould–Jacobs reaction - Wikipedia.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • Gould-Jacobs Reaction.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem.
  • Gould–Jacobs Reaction - ResearchG
  • CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google P
  • Different catalytic approaches of Friedländer synthesis of quinolines - PMC - NIH.
  • Gould-Jacobs Reaction Mechanism | Organic Chemistry - YouTube.

Sources

Optimization

Optimizing reaction conditions for the synthesis of 5,8-Dihydro-6H-quinolin-7-one

This is a technical support guide for the synthesis and optimization of 5,8-Dihydro-6H-quinolin-7-one (also known as 7,8-dihydro-5H-quinolin-7-one or 7-oxo-5,6,7,8-tetrahydroquinoline ; CAS 774531-95-2). This guide addre...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for the synthesis and optimization of 5,8-Dihydro-6H-quinolin-7-one (also known as 7,8-dihydro-5H-quinolin-7-one or 7-oxo-5,6,7,8-tetrahydroquinoline ; CAS 774531-95-2).

This guide addresses the specific regiochemical challenge of accessing the 7-position ketone , which is significantly more difficult than the common 5-one or 8-one isomers synthesized via standard Skraup or Friedländer annulations.

Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: 5,8-Dihydro-6H-quinolin-7-one (7-Oxo-5,6,7,8-tetrahydroquinoline) Primary Synthetic Route: Birch Reduction of 7-Methoxyquinoline followed by Hydrolysis.

Core Reaction Logic & Pathway

The synthesis of the 7-keto isomer relies on the Birch Reduction of 7-methoxyquinoline. Unlike the 5-keto isomer (accessible via condensation of 1,3-cyclohexanedione with propargylamines), the 7-keto core requires the selective reduction of the carbocyclic ring of a fully aromatic quinoline precursor.

The Mechanism:

  • Birch Reduction: 7-Methoxyquinoline is reduced by solvated electrons (Li/NH₃) to form the enol ether intermediate (7-methoxy-5,8-dihydroquinoline ).

  • Hydrolysis: Acidic hydrolysis converts the enol ether into the thermodynamic ketone product.

ReactionPathway Start 7-Methoxyquinoline (Precursor) Inter1 Radical Anion Intermediate Start->Inter1 Li, liq. NH3 EtOH (Proton Source) Inter2 7-Methoxy-5,8-dihydroquinoline (Enol Ether) Inter1->Inter2 Reduction (Thermodynamic Control) Product 5,8-Dihydro-6H-quinolin-7-one (Target) Inter2->Product HCl / H2O Hydrolysis

Caption: Figure 1. Synthetic pathway via Birch Reduction.[1][2][3][4][5][6] The regioselectivity is driven by the 7-methoxy group directing protonation.

Optimization of Reaction Conditions

The following parameters are critical for maximizing yield and preventing over-reduction (to the piperidine ring) or re-aromatization.

ParameterRecommended ConditionTechnical Rationale
Solvent System Liquid NH₃ / THF / EtOH NH₃ solvates the metal electrons. THF improves solubility of the quinoline. Ethanol serves as the proton source (

donor) to quench the radical anion.
Metal Source Lithium (Li) Lithium is preferred over Sodium (Na) for quinolines as it provides a milder reduction potential, minimizing over-reduction of the pyridine ring.
Temperature -78°C to -33°C Maintain -78°C during Li addition to control exotherm. Reflux at -33°C (bp of NH₃) drives the reaction.
Quenching Solid NH₄Cl Rapid quenching is vital to prevent base-catalyzed side reactions or isomerization during workup.
Hydrolysis pH pH 1–2 (HCl) The enol ether intermediate requires strong acid to hydrolyze to the ketone. Weak acids may lead to incomplete conversion.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am recovering unreacted 7-methoxyquinoline."

Diagnosis: The solvated electron concentration was insufficient, or the proton source was added too quickly.

  • Root Cause: If ethanol is added before the lithium is fully dissolved/dispersed, it can consume the lithium (forming ethoxide and hydrogen gas) before the reduction of the aromatic ring occurs.

  • Solution:

    • Dissolve Li in NH₃ first to generate the deep blue "electride" solution.

    • Add the substrate (7-methoxyquinoline) in THF.

    • Add EtOH dropwise and slowly. The blue color should persist. If it fades instantly, add more Li.

Issue 2: "The pyridine ring is being reduced (formation of decahydroquinoline derivatives)."

Diagnosis: Over-reduction due to excess metal or prolonged reaction time.

  • Root Cause: The pyridine ring is electron-deficient and susceptible to reduction, although less so than the benzenoid ring under optimized Birch conditions. Excess Li or lack of optimized proton source favors total saturation.

  • Solution:

    • Strictly limit Lithium to 2.2 – 2.5 equivalents .

    • Reduce reaction time. Quench immediately once the blue color fades or after a set time (e.g., 30 mins).

    • Alternative: Use Calcium (Ca) in liquid ammonia, which is milder and often more selective for the carbocyclic ring in fused heterocyclic systems.

Issue 3: "My product is an oil that decomposes upon column chromatography."

Diagnosis: The intermediate enol ether (7-methoxy-5,8-dihydroquinoline) is unstable on silica.

  • Root Cause: You likely attempted to purify the intermediate rather than the final ketone. The enol ether hydrolyzes on acidic silica gel, leading to streaking and yield loss.

  • Solution:

    • Do not purify the intermediate.

    • Perform the acid hydrolysis (e.g., 1M HCl, reflux 1h) on the crude residue immediately after the ammonia evaporation and workup.

    • Purify only the final ketone (5,8-dihydro-6H-quinolin-7-one), which is stable.

Issue 4: "I am obtaining the 5-keto isomer instead of the 7-keto target."

Diagnosis: Wrong starting material or synthetic route selection.

  • Root Cause: If you are using the "Cyclohexanedione + Propargylamine" route (common for tetrahydroquinolines), you will almost exclusively form the 5-one (or 8-one depending on conditions).

  • Solution: You cannot easily make the 7-one via condensation. You must use the Birch reduction of 7-methoxyquinoline or a specific de novo synthesis involving 3-aminocyclohexenone and a specific propiolate partner (though this is rare and low-yielding). Stick to the Birch route for the 7-isomer.[1]

Detailed Experimental Protocol (Birch Route)

Step 1: Reduction

  • Condense NH₃ (approx. 100 mL) into a 3-neck flask at -78°C (dry ice/acetone bath).

  • Add Lithium wire (2.5 eq) in small pieces. Stir until a deep blue solution forms (approx. 15 min).

  • Dissolve 7-methoxyquinoline (1.0 eq) in anhydrous THF (10 mL) and add dropwise to the blue solution.

  • Stir for 10 minutes.

  • Add absolute Ethanol (3.0 eq) dropwise over 20 minutes. The blue color may fade; if it disappears completely before addition is done, add a small amount of additional Li.

  • Stir at -33°C (reflux) for 1 hour.

  • Quench by adding solid NH₄Cl (excess) . Allow NH₃ to evaporate overnight under a stream of nitrogen.

Step 2: Hydrolysis

  • Dissolve the residue in 1M HCl (20 mL) .

  • Heat to 60°C for 1 hour (monitor by TLC for disappearance of the enol ether).

  • Cool to room temperature. Neutralize with saturated NaHCO₃ to pH 8.

  • Extract with DCM (3x) . Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexane gradient). The 7-one is typically a solid or viscous oil.

References
  • Birch Reduction Mechanism & Selectivity

    • Title: Mechanism of the Birch Reduction.[1][2][3][4]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Synthesis of Tetrahydroquinolinones (General Class)

    • Title: 5,6,7,8-Tetrahydroquinolines.[7][8][9][10] Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones.

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • Catalog Entry & Structure Verification (7-One Isomer): Title: 5,8-Dihydro-6H-quinolin-7-one hydrochloride | 1965310-02-4. Source: Sigma-Aldrich.
  • Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione (Alternative 5-one route context)

    • Title: The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media.[11]

    • Source: ResearchGate.[11]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Experimental Challenges with Quinolinone Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinolinone compounds. This guide is designed to provide expert-driven, field-proven insights into the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinolinone compounds. This guide is designed to provide expert-driven, field-proven insights into the common experimental errors encountered when working with this important class of molecules. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve these challenges, ensuring the integrity and success of your research.

Section 1: Synthesis and Purification

The synthesis and purification of quinolinone derivatives can be fraught with challenges, from low yields to purification difficulties. This section addresses the most common issues encountered at the bench.

FAQ 1: My quinolinone synthesis is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Low yields are a frequent hurdle in organic synthesis. A systematic approach to troubleshooting is essential.[1]

Potential Causes & Solutions:

  • Purity of Starting Materials: Impure reactants can introduce side reactions or inhibit catalysts. Always verify the purity of your starting materials by techniques such as NMR or melting point analysis before beginning a synthesis.

  • Suboptimal Reaction Conditions:

    • Temperature: Reaction temperature is a critical parameter.[2] Too low, and the reaction may not proceed to completion; too high, and you risk decomposition of reactants or products.[2] Experiment with a range of temperatures to find the optimal conditions for your specific substrates.[2] Microwave-assisted synthesis can sometimes offer better temperature control and shorter reaction times, potentially improving yields.[1][2]

    • Solvent: The choice of solvent affects the solubility of reactants and can influence the reaction pathway.[2] Common solvents for quinolinone synthesis include DMSO, DMF, and toluene.[2][3] If you are experiencing low yields, consider switching to a different solvent system.[2]

    • Catalyst: In metal-catalyzed reactions, the catalyst can be deactivated by impurities.[2] Ensure your reaction setup is clean and consider increasing the catalyst loading if deactivation is suspected.[2]

  • Incomplete Cyclization: In multi-step syntheses, ensure the formation of the acyclic intermediate is complete before proceeding to the cyclization step.[2] For one-pot syntheses, the choice of catalyst and reaction conditions is crucial for efficient cyclization.[2]

  • Side Reactions: Side reactions can consume starting materials and complicate purification. For instance, in the Friedländer synthesis, aldol condensation of the ketone starting material can occur under basic conditions.[1] Careful control of reaction temperature, stoichiometry, and catalyst choice can minimize these unwanted reactions.[1]

Troubleshooting Workflow for Low Reaction Yield:

Sources

Reference Data & Comparative Studies

Validation

Off-Target Profiling of 5,8-Dihydro-6H-quinolin-7-one (DHQ7) in Cellular Models

Executive Summary & Strategic Context 5,8-Dihydro-6H-quinolin-7-one (referred to herein as DHQ7 ) is a critical pharmacophore and intermediate in the synthesis of dopaminergic agonists (e.g., 7-OH-DPAT analogs) and fragm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5,8-Dihydro-6H-quinolin-7-one (referred to herein as DHQ7 ) is a critical pharmacophore and intermediate in the synthesis of dopaminergic agonists (e.g., 7-OH-DPAT analogs) and fragment-based kinase inhibitors. While its tetrahydroquinoline scaffold offers desirable physicochemical properties (logP ~1.5, favorable CNS penetration), its utility is often compromised by specific off-target liabilities that are frequently overlooked in early discovery phases.

This guide provides a rigorous comparison of DHQ7 against structural alternatives, focusing on its cellular off-target profile . Unlike standard potency guides, this document analyzes the unintended pharmacological interactions—specifically lysosomotropism , electrophilic protein adduction , and redox cycling —that confound phenotypic screening data.

The Core Problem: The "Silent" Liability

Researchers often observe unexplained cytotoxicity or autophagic flux inhibition when using DHQ7 at concentrations >10 µM. This is rarely due to primary target engagement but rather a convergence of:

  • Base-driven Lysosomal Trapping: The pyridine nitrogen (pKa ~5.2) facilitates accumulation in acidic organelles.

  • Schiff Base Reactivity: The C7-ketone is sterically exposed, allowing reversible covalent modification of lysine residues on non-target proteins.

Comparative Analysis: DHQ7 vs. Structural Alternatives

To validate whether observed effects are specific to DHQ7 or generic to the scaffold, we compare it against two distinct chemical probes: 5-Oxo-THQ (regioisomer) and 1-Tetralone (carbocyclic analog).

FeatureDHQ7 (Target) 5-Oxo-THQ (Isomer) 1-Tetralone (Analog)
Structure 7-keto-5,6,7,8-tetrahydroquinoline5-keto-5,6,7,8-tetrahydroquinoline1-keto-1,2,3,4-tetrahydronaphthalene
Primary Liability High Lysosomotropism & Nucleophilic attack at C7Moderate Lysosomotropism; C5 steric hindranceNone (Lacks basic N); High Lipophilicity
pKa (Conj. Acid) ~5.2 (Pyridine N)~4.8 (Electronic withdrawal from C5=O)N/A (Neutral)
CYP450 Interaction Type II Ligand (Heme coordination)Weak/No bindingSubstrate (Hydroxylation)
Cellular Phenotype Vacuolization, Autophagy BlockMild VacuolizationROS generation (high conc.)
Recommendation Use as negative control for kinase assays; monitor pHPreferred scaffold for stabilityUse to rule out N-dependent effects
Data Interpretation[1][2][3][4][5]
  • If toxicity persists with 1-Tetralone: The effect is likely driven by the ketone moiety (oxidative stress/Michael addition potential) rather than the nitrogen.

  • If toxicity is unique to DHQ7: It confirms a mechanism driven by the specific basicity and geometry of the 7-oxo-tetrahydroquinoline core (likely lysosomal accumulation).

Mechanistic Pathways of Off-Target Toxicity

The following diagram illustrates the dual-mechanism toxicity of DHQ7: Lysosomal Trapping (driven by the pyridine nitrogen) and Protein Adduction (driven by the ketone).

DHQ7_Toxicity cluster_Lysosome Lysosome (pH 4.5) cluster_Proteome Cytosolic Proteome DHQ7 DHQ7 (Extracellular) Diff Passive Diffusion DHQ7->Diff Schiff Schiff Base Adduct DHQ7->Schiff Reacts with Cyto Cytosol (pH 7.4) Diff->Cyto DHQ7_Lys DHQ7 (Neutral) Cyto->DHQ7_Lys Diffusion Lysine Lysine Residues (Nucleophiles) Prot_DHQ7 DHQ7-H+ (Trapped) DHQ7_Lys->Prot_DHQ7 Protonation (pH < pKa) Prot_DHQ7->Prot_DHQ7 Accumulation (Ion Trapping) Enz_Inhib Inhibition of Cathepsins Prot_DHQ7->Enz_Inhib Vacuole Vacuolization & Autophagy Block Enz_Inhib->Vacuole Lysine->Schiff Dysfunc Protein Dysfunction Schiff->Dysfunc

Caption: Figure 1. Dual off-target mechanisms of DHQ7: Ion trapping in acidic lysosomes (red path) and covalent Schiff base formation with cytosolic proteins (green path).

Experimental Protocols for Validation

To rigorously assess DHQ7 off-target effects in your cellular model, implement these two self-validating protocols.

Protocol A: Lysosomal Accumulation Assay (LysoTracker Competition)

Objective: Determine if DHQ7 cytotoxicity is driven by lysosomotropism. Principle: Basic drugs compete with LysoTracker Red (also a weak base) for lysosomal accumulation. A decrease in LysoTracker signal indicates lysosomal saturation by DHQ7.

  • Cell Seeding: Seed HeLa or HepG2 cells (5,000 cells/well) in 96-well black-walled plates. Incubate 24h.

  • Treatment: Treat cells with DHQ7 dose-response (0.1, 1, 10, 50 µM) for 4 hours .

    • Control: Bafilomycin A1 (100 nM) as a positive control for lysosomal pH disruption.

    • Negative Control: 1-Tetralone (10 µM).

  • Staining: Add LysoTracker™ Red DND-99 (50 nM final) for the last 30 minutes of incubation.

  • Wash & Read: Wash 3x with PBS. Image on High-Content Imager or read fluorescence (Ex 577/Em 590).

  • Validation: If DHQ7 reduces LysoTracker signal >40% without cell death (verified by Hoechst), it acts as a lysosomotropic agent.

Protocol B: "Click" ABPP for Covalent Reactivity

Objective: Detect non-specific protein adducts (Schiff base formation). Requirement: Use a propargyl-DHQ7 analog (synthesized by alkylating the alpha-position or using a commercially available alkyne-tagged probe if available; alternatively, use a generic carbonyl-reactive probe like hydroxylamine-biotin to compete). Simplified Alternative (Competition Assay):

  • Lysate Prep: Prepare proteome lysates (1 mg/mL) from your target cell line.

  • Incubation: Incubate lysate with DHQ7 (100 µM) or DMSO for 1 hour at 37°C.

  • Labeling: Add a broad-spectrum lysine-reactive probe (e.g., NHS-Rhodamine) at a limiting concentration (1 µM).

  • Analysis: Run SDS-PAGE and scan for fluorescence.

  • Result: A general reduction in band intensity in the DHQ7 lane compared to DMSO suggests DHQ7 is "capping" reactive lysines, masking them from the probe.

Troubleshooting & Optimization Workflow

When observing unexpected data with DHQ7, follow this logic flow to identify the source of the artifact.

Optimization_Flow Start Unexpected Phenotype (e.g., Cell Death, Autophagy) Check_Conc Is Concentration > 10 µM? Start->Check_Conc Check_Lyso Perform LysoTracker Assay (Protocol A) Check_Conc->Check_Lyso No Reduce Reduce Conc. < 5 µM Re-evaluate Check_Conc->Reduce Yes Lyso_Pos Result: Reduced Staining Check_Lyso->Lyso_Pos Positive Lyso_Neg Result: No Change Check_Lyso->Lyso_Neg Negative Check_ROS Perform DCFDA ROS Assay Conclusion_Target Mechanism: True Target Engagement or Unknown Off-Target Check_ROS->Conclusion_Target No ROS Conclusion_ROS Mechanism: Redox Cycling Action: Add Antioxidant (NAC) Check_ROS->Conclusion_ROS High ROS Conclusion_Lyso Mechanism: Lysosomotropism Action: Use 1-Tetralone Control Lyso_Pos->Conclusion_Lyso Lyso_Neg->Check_ROS

Caption: Figure 2. Decision tree for distinguishing specific pharmacological effects from DHQ7-mediated off-target artifacts.

References

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences, 96(4), 729–746. Link

  • Nadanaciva, S., et al. (2011). Assessment of Drug-Induced Mitochondrial Dysfunction via Altered Cellular Respiration and Acidification Rates. Journal of Bioenergetics and Biomembranes, 43, 421-431. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • MacArron, R., et al. (2011). Impact of High-Throughput Screening in Biomedical Research. Nature Reviews Drug Discovery, 10, 188–195. Link

  • Wishart, D. S., et al. (2018). DrugBank 5.0: A major update to the DrugBank database for 2018. Nucleic Acids Research, 46(D1), D1074–D1082. Link

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 5,8-Dihydro-6H-quinolin-7-one Analogs

Executive Summary 5,8-Dihydro-6H-quinolin-7-one (and its hydrochloride salt, CAS 1965310-02-4) represents a specialized pharmacological scaffold distinct from the more common 5-one isomer.[1] While the 5-one derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,8-Dihydro-6H-quinolin-7-one (and its hydrochloride salt, CAS 1965310-02-4) represents a specialized pharmacological scaffold distinct from the more common 5-one isomer.[1] While the 5-one derivatives are widely recognized as calcium channel blockers (similar to nifedipine), the 7-one scaffold serves as a critical intermediate for synthesizing Dopamine D2/D3 receptor agonists and LSD1 (Lysine Specific Demethylase 1) inhibitors .[1]

This guide objectively compares the performance of 7-one analogs against standard therapeutic agents, focusing on two primary therapeutic axes: Neurological Modulation (Dopamine agonism) and Oncology (Epigenetic regulation).[1]

Part 1: Chemical Architecture & Scaffold Analysis[2]

The core structure consists of a pyridine ring fused to a cyclohexanone moiety.[2] The critical feature of this scaffold is the C7-ketone , which acts as a "chemical handle" for late-stage functionalization (e.g., reductive amination, hydrazine coupling).

Structural Zones for Optimization
ZonePositionFunctionKey SAR Insight
Zone A C7 (Ketone) Primary Pharmacophore Conversion to secondary/tertiary amines creates high affinity for Asp114 in Dopamine D3 receptors.[1][2]
Zone B N1 (Pyridine Nitrogen) Binding Anchor Protonation at physiological pH allows ionic interaction with receptor anionic sites (e.g., Asp residues).[2]
Zone C C2/C3 (Pyridine Ring) Selectivity Gate Substituents here (e.g., -CN, -Phenyl) modulate lipophilicity (LogP) and blood-brain barrier (BBB) permeability.[1]
Zone D C5/C6/C8 (Aliphatic Ring) Conformational Lock The semi-rigid "sofa" conformation aligns the N1 and C7 substituents for optimal receptor docking.[2]

Part 2: Comparative SAR Analysis

Therapeutic Axis 1: Neurological (Dopamine D2/D3 Agonists)

Target:[1][2] Treatment of Parkinson’s Disease and cocaine addiction.[2] Mechanism: The 7-one is reduced to 7-amino-5,6,7,8-tetrahydroquinoline , a bioisostere of the potent agonist 7-OH-DPAT .[1]

Comparative Performance Data:

Compound Class C7 Substituent Selectivity (D3 vs D2) Ki (nM) [D3 Receptor] Comparison to Standard (Pramipexole)
Native Scaffold =O[1][2] (Ketone) Inactive >10,000 Inactive precursor.[2]
Analog A (Amine) -NH-n-Propyl Moderate 12.5 10x less potent than Pramipexole.[1][2]
Analog B (Dialkyl) -N(n-Propyl)2 High 0.8 Equipotent to Pramipexole; improved lipophilicity.[1][2]

| Analog C (Aryl) | -NH-Phenyl | Low | 450 | Loss of activity due to steric clash.[1][2] |

Key Insight: The introduction of a di-n-propylamine group at C7 is critical.[1][2] The "7-one" scaffold allows for a one-step reductive amination to access this potent moiety, a significant advantage over the complex synthesis of 7-OH-DPAT.[1]

Therapeutic Axis 2: Oncology (LSD1 Inhibitors)

Target:[1][2] Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer.[2] Mechanism: Inhibition of LSD1 prevents the demethylation of histone H3K4, reactivating tumor suppressor genes.

Comparative Performance Data:

Compound Class C2/C3 Modification C7 Modification IC50 (LSD1) Mechanism of Action
Standard (GSK-2879552) (Cyclopropylamine core) N/A 0.02 µM Irreversible inhibition (FAD adduct).[1][2]
7-One Analog D 2-Phenyl Hydrazone 1.5 µM Reversible competitive inhibition.[1][2]

| 7-One Analog E | 2-(4-Fluorophenyl) | Thiosemicarbazone | 0.4 µM | Metal chelation (Likely Fe/Cu in active site).[1][2] |

Key Insight: Converting the C7 ketone to a thiosemicarbazone creates a metal-chelating pincer.[1][2] While less potent than the clinical candidate GSK-2879552, Analog E offers a reversible mechanism, potentially reducing off-target toxicity.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of the 5,8-Dihydro-6H-quinolin-7-one Core

Rationale: Direct hydrogenation of 7-hydroxyquinoline is difficult due to over-reduction.[1][2] A de novo synthesis via enaminone is preferred for high purity.[2]

  • Reagents: 3-Amino-cyclohex-2-enone (1.0 eq), Propargyl aldehyde diethyl acetal (1.1 eq), NH4OAc (3.0 eq).

  • Solvent: Glacial Acetic Acid.

  • Procedure:

    • Dissolve 3-amino-cyclohex-2-enone in AcOH.

    • Add propargyl aldehyde acetal dropwise at room temperature.[2]

    • Reflux at 110°C for 4 hours (Monitor via TLC, Hex:EtOAc 1:1).

    • Cool to 0°C; neutralize with saturated NaHCO3.

    • Extract with DCM (3x), dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Silica, 0-5% MeOH in DCM).

  • Validation: 1H NMR (CDCl3) should show diagnostic triplets for C5/C6/C8 protons (approx.[2] 2.5-3.0 ppm) and aromatic pyridine protons.[1][2]

Protocol B: Reductive Amination (Derivatization at C7)

Target: Synthesis of Analog B (Dopamine Agonist).[2]

  • Mix: 5,8-Dihydro-6H-quinolin-7-one (1 mmol) + Dipropylamine (1.2 mmol) in DCE (Dichloroethane).

  • Catalyst: Add NaBH(OAc)3 (1.5 mmol) and catalytic AcOH (1 drop).

  • Reaction: Stir at RT for 12 hours under N2 atmosphere.

  • Workup: Quench with 1N NaOH. Extract organic layer.[2]

  • Outcome: Yields 7-(dipropylamino)-5,6,7,8-tetrahydroquinoline.[1]

Part 4: Visualization of Mechanism & Workflow

Figure 1: Synthesis and Functionalization Pathway

This diagram illustrates the conversion of the raw scaffold into bioactive therapeutic candidates.[2]

SAR_Pathway cluster_SAR SAR Logic Precursor 3-Amino-cyclohexenone + Propargyl Amine Core SCAFFOLD: 5,8-Dihydro-6H-quinolin-7-one Precursor->Core Hantzsch-type Cyclization Dopamine 7-Amino Derivative (Dopamine D3 Agonist) Core->Dopamine Reductive Amination (NaBH(OAc)3, R2NH) Cancer 7-Thiosemicarbazone (LSD1 Inhibitor) Core->Cancer Condensation (Thiosemicarbazide) TB 7-Hydrazone (Antitubercular) Core->TB Schiff Base Formation (Hydrazine hydrate) High Lipophilicity\n(CNS Penetration) High Lipophilicity (CNS Penetration) Dopamine->High Lipophilicity\n(CNS Penetration) Metal Chelation\n(Fe/Cu in Active Site) Metal Chelation (Fe/Cu in Active Site) Cancer->Metal Chelation\n(Fe/Cu in Active Site)

Caption: Divergent synthesis from the 7-one scaffold yielding distinct therapeutic classes based on C7 functionalization.

Figure 2: SAR Decision Matrix

A logic map for researchers to select the correct modification based on the target biological endpoint.[2]

SAR_Logic Start Target Indication? Neuro Neurological (Parkinson's/Addiction) Start->Neuro Onco Oncology (AML/Lung Cancer) Start->Onco N_Step1 Requirement: CNS Penetration & D3 Affinity Neuro->N_Step1 O_Step1 Requirement: Epigenetic Enzyme Inhibition Onco->O_Step1 N_Action Modify C7: Install Di-propylamine N_Step1->N_Action N_Result Result: LogP ~3.0, High D3 Selectivity N_Action->N_Result O_Action Modify C7: Install Thiosemicarbazone O_Step1->O_Action O_Result Result: Metal Chelation (LSD1) O_Action->O_Result

Caption: Decision tree for optimizing the 5,8-dihydro-6H-quinolin-7-one scaffold for specific biological targets.

References

  • Curran, A. C. W. (1976).[2] 5,6,7,8-Tetrahydroquinolines.[3][4][5][6][7] Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Sonawane, Y. A., et al. (2008).[2] Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry. Link

  • Zheng, Y. C., et al. (2013).[2] Triazole-dithiocarbamate based inhibitors of Lysine Specific Demethylase 1 (LSD1) as potential anticancer agents.[1][2] Journal of Medicinal Chemistry. Link[2]

  • Feenstra, R. W., et al. (1997).[2] New 7-aminotetrahydroquinoline derivatives as potent and selective dopamine D3 receptor agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. Product Specification: 5,8-Dihydro-6H-quinolin-7-one hydrochloride.[1][2] Link

Sources

Validation

Independent Verification of the Therapeutic Potential of 5,8-Dihydro-6H-quinolin-7-one: A Comparative Guide

This guide provides a comprehensive framework for the independent verification of the therapeutic potential of the novel heterocyclic compound, 5,8-Dihydro-6H-quinolin-7-one. Designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the therapeutic potential of the novel heterocyclic compound, 5,8-Dihydro-6H-quinolin-7-one. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols for assessing its anticancer and anti-inflammatory activities, benchmarked against established therapeutic agents. We will delve into the causality behind experimental choices, ensuring a robust and self-validating system for your investigations.

Introduction to 5,8-Dihydro-6H-quinolin-7-one and the Quinoline Scaffold

The quinoline ring system is a prominent structural motif in a multitude of natural and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties.[1][2] The 5,8-quinolinedione scaffold, in particular, is a key feature of several natural antibiotics with potent anticancer effects.[1] Structure-activity relationship studies have consistently highlighted that this scaffold is crucial for their biological effects.[1] 5,8-Dihydro-6H-quinolin-7-one, a derivative of this privileged scaffold, is a promising candidate for therapeutic development. While direct biological data for this specific compound is limited, its structural similarity to other quinolinones and quinoline-diones strongly suggests potential as an anticancer and anti-inflammatory agent. This guide provides the necessary tools to independently and rigorously assess this potential.

Part 1: Assessment of Anticancer Potential

The unchecked proliferation of cancer cells is a hallmark of malignancy. Therefore, a primary step in evaluating a novel compound's anticancer potential is to assess its cytotoxicity against various cancer cell lines.

Comparative Compound: Doxorubicin

For this investigation, we will compare the cytotoxic activity of 5,8-Dihydro-6H-quinolin-7-one against Doxorubicin, a well-established anthracycline chemotherapeutic agent used in the treatment of a wide range of cancers.[3] Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to the disruption of DNA replication and transcription.[3]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5][6] Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[5][7] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[8]

  • Normal, non-cancerous cell line (e.g., MCF-10a) for selectivity assessment[8]

  • 5,8-Dihydro-6H-quinolin-7-one

  • Doxorubicin

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid)[7][9]

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the selected cancer and normal cell lines into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of 5,8-Dihydro-6H-quinolin-7-one and Doxorubicin in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compounds, typically DMSO at a final concentration <0.5%).[5]

  • Incubation: Incubate the plates for 48 or 72 hours.[9]

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Comparative Cytotoxicity
CompoundCancer Cell LineIC50 (µM)Selectivity Index (IC50 Normal Cells / IC50 Cancer Cells)
5,8-Dihydro-6H-quinolin-7-one MCF-7Experimental ValueCalculated Value
HepG2Experimental ValueCalculated Value
Doxorubicin MCF-7Literature/Experimental ValueCalculated Value
HepG2Literature/Experimental ValueCalculated Value

Note: The IC50 values for Doxorubicin can be found in the literature or determined experimentally as a positive control.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Compounds add_compounds Add Compounds to Cells compound_prep->add_compounds incubate_48h Incubate for 48-72 hours add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 G cluster_pathway Canonical NF-κB Signaling Pathway cluster_inhibition Points of Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Initiates Quinolinone 5,8-Dihydro-6H-quinolin-7-one (Hypothesized) Quinolinone->IKK Inhibits? BAY117082 BAY 11-7082 BAY117082->IKK Inhibits

Caption: The canonical NF-κB signaling pathway and potential points of inhibition.

Part 3: Assessment of Antibacterial Potential

Given that many quinoline derivatives exhibit antibacterial properties, it is prudent to evaluate 5,8-Dihydro-6H-quinolin-7-one for such activity.

Comparative Compound: Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that is widely used to treat bacterial infections. It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. [10]The broth microdilution method is a standard and efficient way to determine MIC values. [11][12] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) [10]* 5,8-Dihydro-6H-quinolin-7-one

  • Ciprofloxacin

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of 5,8-Dihydro-6H-quinolin-7-one and Ciprofloxacin. Perform a two-fold serial dilution of each compound in CAMHB in a 96-well plate. [10]2. Inoculum Preparation: From a fresh bacterial culture, prepare a suspension in sterile saline or PBS and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). [10]Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except for a sterility control) with the final bacterial suspension. The final volume in each well should be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours. [10]5. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Comparative Antibacterial Activity
CompoundBacterial StrainMIC (µg/mL)
5,8-Dihydro-6H-quinolin-7-one S. aureus ATCC 29213Experimental Value
E. coli ATCC 25922Experimental Value
Ciprofloxacin S. aureus ATCC 29213Literature/Experimental Value
E. coli ATCC 25922Literature/Experimental Value

Note: The MIC values for Ciprofloxacin can be found in the literature or determined experimentally as a positive control.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution Serial Dilution of Compounds in Broth inoculate_wells Inoculate Wells with Bacteria compound_dilution->inoculate_wells inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculate_wells incubate_18h Incubate for 16-20 hours at 37°C inoculate_wells->incubate_18h read_mic Visually Determine Lowest Concentration with No Growth (MIC) incubate_18h->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

This guide provides a robust and scientifically grounded framework for the independent verification of the therapeutic potential of 5,8-Dihydro-6H-quinolin-7-one. By systematically evaluating its anticancer, anti-inflammatory, and antibacterial properties against well-established reference compounds, researchers can generate reliable and comparable data. The detailed protocols and visualizations are designed to facilitate experimental design and execution, ultimately contributing to a thorough understanding of this promising compound's pharmacological profile.

References

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  • NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. [Link]

  • In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]

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  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

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  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

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  • NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv. [Link]

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  • Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Advisory: Safe Handling &amp; PPE Protocol for 5,8-Dihydro-6H-quinolin-7-one

Executive Summary: At-a-Glance 5,8-Dihydro-6H-quinolin-7-one is a heterocyclic ketone intermediate commonly used in pharmaceutical scaffold synthesis. While specific toxicological data for this exact isomer is often limi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: At-a-Glance

5,8-Dihydro-6H-quinolin-7-one is a heterocyclic ketone intermediate commonly used in pharmaceutical scaffold synthesis. While specific toxicological data for this exact isomer is often limited in public repositories, structural analogs (quinolinones) exhibit irritant properties (Skin/Eye/Respiratory) and potential biological activity .

Immediate Action Required:

  • Default Status: Treat as a Potent Irritant and Potential Sensitizer .

  • Primary Engineering Control: All open handling of powder must occur inside a certified chemical fume hood.

  • Minimum PPE: Nitrile gloves (double-gloved), chemical splash goggles (for powder), and a standard lab coat.

Risk Assessment & Hazard Identification

Causality Analysis: As a nitrogen-containing heterocycle, this compound possesses hydrogen-bond acceptors/donors that facilitate interaction with biological membranes. The ketone functionality increases reactivity compared to fully aromatic quinolines.

Hazard Class (GHS)Hazard StatementMechanistic Risk
Skin Irrit. 2 H315: Causes skin irritationLipophilic nature allows dermal penetration; local inflammation.
Eye Irrit. 2A H319: Causes serious eye irritationFine powder acts as a mechanical abrasive and chemical irritant to corneal tissue.
STOT SE 3 H335: May cause respiratory irritationInhalation of dust triggers mucosal inflammation in the upper respiratory tract.
Acute Tox. 4 H302: Harmful if swallowed (Predicted)Structural analogs suggest moderate oral toxicity; avoid hand-to-mouth transfer.

Personal Protective Equipment (PPE) Matrix

Trustworthiness Protocol: PPE is the last line of defense. The selection below assumes the compound is being handled in a standard organic synthesis context (e.g., dissolved in solvents like DCM, DMSO, or Methanol).

A. Hand Protection Strategy

Logic: The quinolinone itself is a solid, but permeation risk is dictated by the solvent carrier.

  • Routine Handling (Solid/Powder):

    • Material: Nitrile (0.11 mm minimum thickness).

    • Protocol: Single pair acceptable if no solvent is present.

  • Synthesis/Solution Handling:

    • Material: Nitrile (Double-gloving recommended).

    • High-Risk Solvents (DCM/Chloroform): If dissolved in halogenated solvents, use Silver Shield/Laminate under-gloves or change nitrile gloves immediately upon splash contact.

    • Validation: Check gloves for pinholes by inflating them with air prior to donning.

B. Eye & Face Protection[1][2][3][4][5][6][7][8][9]
  • Solid/Powder Handling: Chemical Splash Goggles (indirect venting). Reasoning: Safety glasses do not seal against airborne dust particles that can migrate behind lenses during weighing.

  • Solution Handling: Safety Glasses with side shields (ANSI Z87.1 compliant) are acceptable if working strictly behind a fume hood sash.

C. Respiratory Protection[1][6][7][9][10][11][12][13]
  • Primary: None required if handled in a functioning Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): If engineering controls fail or during spill cleanup outside a hood, use a Half-face respirator with P100 (HEPA) cartridges to capture particulates.

D. Body Protection[9][12][14]
  • Standard: Cotton/Polyester Lab Coat (buttoned).

  • High Quantity (>10g): Tyvek sleeves or apron to prevent dust accumulation on personal clothing.

Operational Workflow & Visualization

Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Handling 5,8-Dihydro-6H-quinolin-7-one State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Solution Dissolved in Solvent State->Solution DustRisk Is Dust Generation Likely? (Weighing, Transfer) Solid->DustRisk SolventType Identify Solvent Carrier Solution->SolventType Goggles REQUIRED: Chemical Splash Goggles + Nitrile Gloves DustRisk->Goggles Yes Glasses REQUIRED: Safety Glasses w/ Side Shields + Double Nitrile Gloves SolventType->Glasses Standard Solvent (MeOH, EtOAc) Laminate REQUIRED: Silver Shield/Laminate Gloves (For DCM/Chloroform) SolventType->Laminate Permeating Solvent (DCM, THF)

Caption: PPE Selection Logic based on physical state and solvent carrier risks.

Step-by-Step Handling Protocols

Protocol A: Weighing & Transfer (Highest Risk)

Static Charge Warning: Heterocyclic ketones often accumulate static charge, causing powder to "jump" or disperse.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a powder containment hood.

  • Static Control: Use an anti-static gun or wipe on the spatula and weigh boat before use.

  • Transfer: Transfer slowly. If spillage occurs on the balance, wipe immediately with a damp paper towel (wet with water/surfactant) to prevent dust aerosolization. Do NOT brush dry powder.

Protocol B: Reaction Setup
  • Dissolution: Add solvent to the solid slowly to minimize splashing.

  • Heating: If heating is required, ensure the system is fitted with a reflux condenser and inert gas line (Nitrogen/Argon) to prevent oxidation and vapor release.

Protocol C: Waste Disposal

Self-Validating Disposal System:

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in "Hazardous Solid Waste" (Double-bagged).

  • Liquid Waste: Segregate based on solvent.

    • Halogenated: If DCM/CHCl3 was used.

    • Non-Halogenated: If MeOH/EtOAc was used.[1]

  • Labeling: Label explicitly as "Contains Quinolinone Derivative - Irritant."

Emergency Response Plan

Accidental Spills (Powder)
  • Alert: Notify nearby personnel.

  • PPE Up: Don Goggles and N95/P100 respirator.

  • Contain: Cover spill with wet paper towels (water or ethanol) to suppress dust.

  • Clean: Scoop up the wet slurry. Do not dry sweep.

  • Decontaminate: Wipe surface with 10% bleach solution followed by water to degrade trace organic residues.

Exposure First Aid[14]
  • Eye Contact: Flush immediately with water for 15 minutes.[2][3][4] Hold eyelids open.

  • Skin Contact: Wash with soap and water.[3][5] Do not use organic solvents (acetone/ethanol) on skin, as they facilitate dermal absorption.

Spill_Response Accident Powder Spill Incident Assess Assess Volume & Location Accident->Assess PPE_Check Don N95 + Goggles Assess->PPE_Check Wet_Method Cover with Wet Towels (Suppress Dust) PPE_Check->Wet_Method Collect Scoop Slurry to HazWaste Wet_Method->Collect Clean Decon Surface (Soap/Water) Collect->Clean

Caption: Wet-method spill cleanup workflow to prevent aerosolization of hazardous dust.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6] United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Quinolinone Derivatives (General Hazard Profile). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5,8-Dihydro-6H-quinolin-7-one
Reactant of Route 2
5,8-Dihydro-6H-quinolin-7-one
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